Product packaging for Methyl 3-methylquinoxaline-2-carboxylate(Cat. No.:CAS No. 61522-54-1)

Methyl 3-methylquinoxaline-2-carboxylate

Cat. No.: B1310550
CAS No.: 61522-54-1
M. Wt: 202.21 g/mol
InChI Key: PIMMFAGMQVADTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-methylquinoxaline-2-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1310550 Methyl 3-methylquinoxaline-2-carboxylate CAS No. 61522-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMMFAGMQVADTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446425
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61522-54-1
Record name Methyl 3-methyl-2-quinoxalinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061522541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-METHYL-2-QUINOXALINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69N2SBU629
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methylquinoxaline-2-carboxylate, a key heterocyclic compound. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the chemical identity, a common synthetic route via Fischer esterification, and a summary of its analytical characterization. The guide includes detailed experimental protocols, tabulated data for physical and spectroscopic properties, and a workflow diagram to facilitate understanding and replication in a laboratory setting.

Chemical Identity and Properties

This compound is a quinoxaline derivative characterized by a methyl group at the 3-position and a methyl ester at the 2-position of the quinoxaline ring.[1] Its core structure consists of a fused benzene and pyrazine ring.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
CAS Number 61522-54-1[1]
IUPAC Name This compound[1]
Appearance Yellow Solid[2] (for the related carboxylic acid)
SMILES Notation CC1=NC2=CC=CC=C2N=C1C(=O)OC[1]
InChI String InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3[1]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methylquinoxaline-2-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.

Synthetic Workflow

The synthesis process begins with the precursor, 3-methylquinoxaline-2-carboxylic acid, which is esterified to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start 3-Methylquinoxaline-2-carboxylic Acid reaction Fischer Esterification start->reaction methanol Methanol (CH3OH) methanol->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction heating Reflux heating->reaction product This compound reaction->product

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinoxaline-2-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture (e.g., 3-5 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Characterization

The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Purity is typically confirmed via High-Performance Liquid Chromatography (HPLC) to be >95%.[3]

Table 2: Spectroscopic Data Summary

TechniqueData
¹H NMR Expected signals include aromatic protons (multiplet, ~7.8-8.2 ppm), a methyl ester singlet (~4.0 ppm), and a methyl group singlet on the quinoxaline ring (~2.8 ppm).
¹³C NMR Expected signals include aromatic carbons (~128-142 ppm), the ester carbonyl carbon (~165 ppm), the quinoxaline ring carbons, the methoxy carbon (~53 ppm), and the methyl carbon (~22 ppm).
FT-IR (cm⁻¹) Key peaks should include C=O stretch of the ester (~1720-1740 cm⁻¹), C=N stretch (~1550-1650 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spec (MS) The molecular ion peak (M⁺) should be observed at m/z = 202.21, corresponding to the molecular formula C₁₁H₁₀N₂O₂.
Characterization Workflow

The following diagram illustrates the logical flow for the characterization of the synthesized product.

Characterization_Workflow cluster_synthesis Input cluster_analysis Analytical Techniques cluster_output Output Data start Synthesized Product nmr 1H & 13C NMR start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms hplc HPLC start->hplc structure Structural Confirmation nmr->structure ftir->structure ms->structure purity Purity Assessment hplc->purity

Caption: Product Characterization Workflow.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by dissolving a sample in a suitable mobile phase and analyzing it on an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV).[3]

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-methylquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylquinoxaline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of quinoxaline, it serves as a crucial scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into the biological significance of quinoxaline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound stands out as a key intermediate and a molecule of interest for its potential therapeutic applications. This document aims to provide a detailed technical resource for researchers and professionals engaged in the study and utilization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of this compound are not extensively reported in the literature, the following tables summarize the available and predicted data.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
CAS Number 61522-54-1[1]
SMILES CC1=NC2=CC=CC=C2N=C1C(=O)OC[1]
Predicted Melting Point Not Available-
Predicted Boiling Point Not Available-
Predicted logP Not Available-
Predicted pKa Not Available-

Table 2: Solubility

SolventSolubilitySource
EthanolSoluble[1]
DMSOSoluble[1]

Note: The lack of extensive experimental data for the methyl ester necessitates reliance on data from the closely related 3-methylquinoxaline-2-carboxylic acid and predictive models for some properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the esterification of 3-methylquinoxaline-2-carboxylic acid. Alternatively, it can be synthesized via a condensation reaction between o-phenylenediamine and a suitable methyl keto-ester.

Experimental Protocol: Synthesis via Condensation Reaction

A plausible synthetic route involves the reaction of o-phenylenediamine with methyl 2-oxobutanoate.

Materials:

  • o-phenylenediamine

  • Methyl 2-oxobutanoate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methyl 2-oxobutanoate to the reaction mixture.

  • Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Workflow for the Synthesis of this compound

G start Start reactants o-phenylenediamine + Methyl 2-oxobutanoate start->reactants dissolve Dissolve in Ethanol reactants->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Recrystallization or Column Chromatography workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinoxaline ring, the methyl group at position 3, and the methyl ester group.
¹³C NMR Resonances for the carbon atoms of the quinoxaline core, the methyl group, and the carbonyl and methoxy carbons of the ester.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.21).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the pyrazine ring, and aromatic C-H stretching.

Biological Activity and Signaling Pathway

Quinoxaline derivatives have emerged as promising candidates for the development of anticancer agents, with a notable mechanism of action being the inhibition of VEGFR-2.

VEGFR-2 Inhibition by Quinoxaline Derivatives

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, quinoxaline derivatives can inhibit its autophosphorylation and subsequent downstream signaling, thereby impeding angiogenesis.[3]

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Quinoxaline-based inhibitors interrupt this pathway at its origin.

VEGFR-2 Signaling Pathway and Inhibition by Quinoxaline Derivatives

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline This compound (and derivatives) Quinoxaline->VEGFR2 Inhibits ATP Binding Raf Raf PLCg->Raf Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT PI3K->Migration Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Conclusion

This compound is a compound with significant potential in the development of novel therapeutics, particularly in the realm of oncology. This guide has summarized its key physicochemical properties, provided a representative synthetic protocol, and detailed its role as a scaffold for VEGFR-2 inhibitors. The provided information, including the structured data tables and signaling pathway diagram, serves as a valuable resource for researchers and professionals in the field, aiming to streamline future research and development efforts centered on this promising molecule. Further experimental validation of the predicted physicochemical properties and optimization of synthetic routes will be crucial for advancing its therapeutic applications.

References

Spectroscopic and Synthetic Profile of Methyl 3-methylquinoxaline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide is intended to be a valuable resource for researchers working with quinoxaline derivatives, offering insights into their characterization and synthesis. The information provided for the related carboxylic acid can be instrumental in predicting and interpreting the spectroscopic features of Methyl 3-methylquinoxaline-2-carboxylate.

Spectroscopic Data of 3-Methylquinoxaline-2-carboxylic Acid

The following tables summarize the available spectroscopic data for 3-methylquinoxaline-2-carboxylic acid. This data is crucial for the structural elucidation and quality control of this compound and can be used as a reference for the analysis of its methyl ester derivative.

Table 1: Infrared (IR) Spectroscopy Data for 3-Methylquinoxaline-2-carboxylic Acid

Wavelength (cm⁻¹)Designation
2453O-H stretch (Carboxylic Acid)
1718C=O stretch (Carboxylic Acid)
766, 749C-H out of plane deformation

Table 2: Mass Spectrometry (MS) Data for 3-Methylquinoxaline-2-carboxylic Acid

m/zInterpretation
188Molecular Ion [M]⁺
171[M - OH]⁺
143[M - COOH]⁺
115Fragmentation of the quinoxaline ring

Note: Specific ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature. However, analytical techniques such as ¹H/¹³C NMR are recommended for confirming the molecular structure of this compound[1].

Experimental Protocols

Synthesis of 3-Methylquinoxaline-2-carboxylic Acid from this compound[2]

This protocol details the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 2N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

  • Adjust the pH of the mixture to be acidic using a 1N hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and wash them sequentially with water and saturated saline solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate by rotary evaporation to obtain the solid product.

  • Dry the solid product under a high vacuum to yield 3-methylquinoxaline-2-carboxylic acid.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 3-methylquinoxaline-2-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Technical Guide/ Whitepaper Structure_Confirmation->Final_Report Documentation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Dual Identity of a Molecule: Methyl 3-methylquinoxaline-2-carboxylate as a Key Metabolite of Olaquindox

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olaquindox, a quinoxaline derivative, has been widely used as a veterinary antimicrobial agent and growth promoter in animal husbandry. However, concerns regarding its potential toxicity and the presence of residues in animal-derived food products have led to stringent regulations and a demand for sensitive analytical methods for its detection. The metabolism of olaquindox is a critical area of study, as the parent compound is rapidly transformed into various metabolites in vivo. Among these, Methyl 3-methylquinoxaline-2-carboxylate, more commonly known as 3-methyl-quinoxaline-2-carboxylic acid (MQCA), has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the role of MQCA as a metabolite of olaquindox, detailing the metabolic pathways, quantitative data on its formation and depletion, and the experimental protocols for its analysis.

Metabolic Pathway of Olaquindox

Olaquindox undergoes extensive metabolism in animals, primarily through reduction, oxidation, and hydrolysis. The biotransformation process leads to a series of metabolites, with the relative concentrations and persistence varying across different species and tissues. The proposed metabolic pathway illustrates the conversion of olaquindox to MQCA and other key metabolites.[1][2]

The initial steps in the metabolism of olaquindox involve the reduction of the N-oxide groups, leading to the formation of mono-deoxy and di-deoxy metabolites.[1] One of the critical subsequent steps is the hydrolysis of the side chain, which results in the formation of 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1]

Olaquindox_Metabolism Olaquindox Olaquindox N1_deoxyolaquindox O1 (N1-deoxyolaquindox) Olaquindox->N1_deoxyolaquindox Reduction Metabolite_O3 O3 (2-carboxamide-3-methylquinoxaline- N4-oxide) Olaquindox->Metabolite_O3 Deoxyolaquindox O2 (Deoxyolaquindox) N1_deoxyolaquindox->Deoxyolaquindox Reduction MQCA O6 (3-methyl-quinoxaline-2-carboxylic acid) (MQCA) Deoxyolaquindox->MQCA Hydrolysis Metabolite_O4 O4 (2-carboxymethylaminocarbonyl- 3-methylquinoxaline-N4-oxide) Metabolite_O3->Metabolite_O4 Oxidation Metabolite_O5 O5 (2-carboxymethylaminocarbonyl- 3-methylquinoxaline) Metabolite_O4->Metabolite_O5 Reduction Metabolite_O5->MQCA Hydrolysis

Proposed metabolic pathway of olaquindox.[1][2]

Quantitative Analysis of Olaquindox and its Metabolites

The depletion of olaquindox and its metabolites from edible tissues is a crucial factor in determining withdrawal periods for veterinary drugs. Several studies have quantified the residues of olaquindox and its major metabolites, including MQCA and deoxyolaquindox (O2), in various tissues of pigs and broilers.

Residue Depletion in Pigs

Studies in pigs have shown that olaquindox is rapidly metabolized and eliminated. The concentrations of the parent drug and its metabolites vary significantly across different tissues and time points after withdrawal of the medicated feed.

Table 1: Concentrations (μg/kg) of Olaquindox and its Metabolites in Pig Tissues [3]

Time after WithdrawalTissueOlaquindoxO1O2O3O4O5O6 (MQCA)
6 hours Liver45.355.1317.135.6158.245.3115.7
Kidney68.489.2934.048.1737.6253.4211.5
Muscle21.325.496.1ND35.722.145.8
FatNDND45.6NDNDND28.4
1 day LiverNDND215.4ND89.425.189.4
KidneyNDND654.1ND458.1154.2154.2
MuscleNDND65.2NDNDND31.2
FatNDND31.5NDNDND15.1
3 days LiverNDND86.5NDNDND35.8
KidneyNDND311.2ND111.255.388.1
MuscleNDND35.1NDNDNDND
FatNDND15.2NDNDNDND
7 days LiverNDNDBQLNDNDNDND
KidneyNDND111.0NDNDND45.6
MuscleNDNDNDNDNDNDND
FatNDNDNDNDNDNDND
14 days KidneyNDND45.1NDNDNDND

ND: Not Detected, BQL: Below Quantitation Limit

Residue Depletion in Broilers

Similar to pigs, olaquindox is also extensively metabolized in broilers. However, the depletion kinetics of certain metabolites may differ.

Table 2: Concentrations (μg/kg) of Olaquindox and its Metabolites in Broiler Tissues [1]

Time after WithdrawalTissueOlaquindoxO1O2O3O4O5O6 (MQCA)
6 hours Liver298.9170.1154.288.4110.165.398.7
Kidney253.4168.5189.395.1125.478.1110.2
Muscle45.135.268.4ND25.115.433.1
Fat28.418.145.1NDNDND21.5
1 day Liver89.465.2110.135.145.228.155.3
Kidney75.158.3135.241.265.135.468.4
MuscleNDND33.2NDNDND18.1
FatNDND21.3NDNDND10.2
3 days LiverNDND68.4NDNDND25.1
KidneyNDND89.1NDNDND35.2
MuscleNDND15.1NDNDNDND
FatNDND10.1NDNDNDND
5 days LiverNDND45.1NDNDND11.2
KidneyNDND65.2NDNDND18.1
7 days LiverNDND28.1NDNDNDND
KidneyNDND48.3NDNDND10.1

ND: Not Detected

Experimental Protocols

The accurate quantification of olaquindox and its metabolites, including MQCA, in complex biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A generic and effective sample preparation workflow is crucial for the reliable analysis of drug residues in tissues.

Experimental_Workflow cluster_animal Animal Dosing and Sample Collection cluster_extraction Extraction and Cleanup cluster_analysis Analytical Detection Animal_Dosing Animal Dosing (e.g., Medicated Feed) Sample_Collection Tissue Sample Collection (Liver, Kidney, Muscle, Fat) Animal_Dosing->Sample_Collection Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Extraction with Metaphosphoric Acid in Methanol Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (SPE) (e.g., Oasis MAX or HLB) Supernatant_Collection->SPE_Cleanup Elution Elution of Analytes SPE_Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV_Analysis HPLC-UV Analysis Reconstitution->HPLC_UV_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification HPLC_UV_Analysis->Data_Analysis LC_MS_MS_Analysis->Data_Analysis

References

The Enduring Legacy of Quinoxaline: A Comprehensive Guide to its Chemistry, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the rich history and burgeoning future of quinoxaline chemistry, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, characterization, and application of this pivotal heterocyclic scaffold.

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has been a subject of intense scientific scrutiny since its discovery. Its versatile structure has served as a cornerstone in the development of a vast array of compounds with significant biological activities. This whitepaper traces the historical development of quinoxaline chemistry, from its initial synthesis to its current role in cutting-edge drug discovery and materials science. We will explore the evolution of synthetic methodologies, delve into the mechanistic pathways of its therapeutic action, and provide detailed experimental protocols for key reactions, empowering researchers to further innovate in this exciting field.

A Journey Through Time: The Historical Development of Quinoxaline Chemistry

The story of quinoxaline begins in 1884 with the pioneering work of Korner and Hinsberg, who first reported its synthesis through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This fundamental reaction, known as the Hinsberg synthesis, laid the groundwork for over a century of exploration into the chemical space of quinoxalines. Early research focused on the fundamental reactivity and properties of the quinoxaline core.

A significant leap in quinoxaline chemistry came with the development of the Beirut reaction in 1965 by Haddadin and Issidorides, which provided an efficient route to quinoxaline 1,4-dioxides.[2] These N-oxide derivatives exhibited a broad spectrum of biological activities and opened up new avenues for medicinal chemistry research. The latter half of the 20th century and the early 21st century have witnessed an explosion of novel synthetic strategies, including metal-catalyzed cross-coupling reactions, multicomponent reactions, and the adoption of green chemistry principles to create more efficient and environmentally friendly syntheses.[3][4]

The Synthetic Arsenal: From Classic Reactions to Modern Innovations

The synthesis of the quinoxaline scaffold and its derivatives has evolved significantly over the years. Below are detailed protocols for some of the most pivotal synthetic methods.

Experimental Protocols

1. The Classic Hinsberg Synthesis of 2,3-Diphenylquinoxaline

This method remains a robust and widely used procedure for the synthesis of 2,3-disubstituted quinoxalines.

  • Materials: Benzil (0.01 mol, 2.1 g), o-phenylenediamine (0.01 mol, 1.1 g), rectified spirit (16 mL), water.

  • Procedure:

    • Prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

    • Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

    • Add the o-phenylenediamine solution to the warm benzil solution.

    • Warm the mixture in a water bath for 30 minutes.

    • Add water to the reaction mixture until a slight cloudiness persists and then allow it to cool.

    • Filter the resulting precipitate and recrystallize from aqueous ethanol to obtain 2,3-diphenylquinoxaline.[5]

  • Expected Yield: High.

2. Green Synthesis of Quinoxaline via Microwave Irradiation

This protocol exemplifies a modern, environmentally friendly approach to quinoxaline synthesis.[6]

  • Materials: o-phenylenediamine (0.01 mol), glyoxal (0.01 mol).

  • Procedure:

    • In a glass beaker, mix o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).

    • Cover the beaker with a watch glass and place it in a microwave oven.

    • Irradiate the mixture for 60 seconds at 160 watts.

    • After completion, allow the beaker to cool. The liquid product is then purified by simple distillation.[6]

  • Advantages: This method is rapid, solvent-free, and typically results in high yields.[6]

3. Synthesis of Quinoxaline-2,3-dione

Quinoxaline-2,3-diones are important intermediates and possess biological activity in their own right.

  • Materials: o-phenylenediamine (0.01 mol, 1.08 g), oxalic acid dihydrate (0.01 mol, 1.26 g), 4.0 M HCl (50 mL).

  • Procedure:

    • Heat a mixture of o-phenylenediamine (1.08 g) and oxalic acid dihydrate (1.26 g) in 50 mL of 4.0 M HCl under reflux with stirring for three to five hours.

    • After cooling, filter the solid product and wash it with water to obtain quinoxaline-2,3-dione.[7]

  • Expected Yield: ~72%.[7]

4. The Beirut Reaction for Quinoxaline 1,4-Dioxides

This reaction is a cornerstone for the synthesis of quinoxaline N-oxides.

  • General Principle: The reaction involves the cyclization of benzofuroxans with enamines or other active methylene compounds.[2]

  • Example: The interaction of benzofuroxan with morpholinylcyclohexene yields 2,3-tetramethylenequinoxaline 1,4-dioxide in moderate yield.[2] The reaction conditions are typically mild, often using an amine catalyst in a suitable solvent.

Data at a Glance: A Quantitative Overview

The following tables summarize key quantitative data for a selection of quinoxaline derivatives, highlighting their synthetic accessibility and biological potency.

Table 1: Yields of Selected Quinoxaline Synthesis Methods

Quinoxaline DerivativeSynthetic MethodCatalyst/ConditionsYield (%)Reference
2,3-DiphenylquinoxalineHinsberg SynthesisThermalHigh[5]
QuinoxalineMicrowave-assistedNoneHigh[6]
Quinoxaline-2,3-dioneCondensation4.0 M HCl, Reflux72[7]
Quinoxaline DerivativesCondensationBentonite K-10, Ethanol, RT85-91[8]
Quinoxaline DerivativesOxidative CyclizationI₂, DMSO, RT80-90[8]

Table 2: Spectroscopic Data for Representative Quinoxaline Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
Quinoxaline 8.82 (s, 2H), 8.09 (dd, 2H), 7.75 (dd, 2H)145.2, 143.4, 129.5, 129.2-130 (M⁺)[9]
2,3-Diphenylquinoxaline 8.23 (d, 2H), 7.83 (m, 2H), 7.58 (m, 4H), 7.40 (m, 6H)153.91, 141.68, 139.54, 130.37, 130.28, 129.65, 129.23, 128.703045 (C-H, st), 1566 (C=N, st)282 (M⁺)[10][11][12]
Quinoxalin-2(1H)-one 12.3 (br s, 1H), 8.0 (s, 1H), 7.2-7.8 (m, 4H)155.1, 133.5, 131.2, 130.3, 128.1, 123.7, 115.43320-3304 (N-H), 1677-1671 (C=O)146 (M⁺)[1][7]
6-Nitro-2,3-diphenylquinoxaline 9.10 (s, 1H), 8.57 (m, 1H), 8.32 (d, 1H), 7.58 (m, 4H), 7.42 (m, 6H)157.43, 156.80, 148.96, 144.70, 141.07, 139.23, 139.17, 131.90, 131.07, 130.99, 130.93, 130.80, 129.61, 129.54, 126.74, 124.41--[13]

Table 3: Anticancer Activity of Selected Quinoxaline Derivatives (IC₅₀ in µM)

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)PC-3 (Prostate)Reference
Compound XVa 4.4-5.3-[14]
Compound VIIIc 2.5Moderate9-[14]
Compound VIId 7.8ModerateWeak-[14]
Compound 12 --0.19-0.51-[10]
Compound IV ---2.11[15]
Compound 11 2.911.830.81-[12]
Compound 13 1.951.120.93-[12]

Table 4: Antibacterial Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)

Compound/DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)Reference
Quinoxaline Derivative 1-4[16][17]
Vancomycin (Reference) 4 (majority)[16]

Mechanisms of Action: Unraveling the Therapeutic Pathways

The broad spectrum of biological activities exhibited by quinoxaline derivatives stems from their ability to interact with various biological targets. Two of the most extensively studied mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[18] Quinoxaline-based compounds have been designed as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Promotes

VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade.[19][20]

Apoptosis_Pathway Quinoxaline Quinoxaline Derivative Bax Bax (Pro-apoptotic) Quinoxaline->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway induced by quinoxaline derivatives.

From Synthesis to Screening: A Typical Experimental Workflow

The development of new quinoxaline-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis of Quinoxaline Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Test Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Cytotoxicity->Mechanism Lead_ID Lead Compound Identification Mechanism->Lead_ID

General workflow for the synthesis and biological screening of novel quinoxaline derivatives.

Conclusion and Future Perspectives

The historical journey of quinoxaline chemistry is a testament to the enduring power of heterocyclic compounds in scientific discovery. From its humble beginnings in the late 19th century, the quinoxaline scaffold has blossomed into a privileged structure in medicinal chemistry and materials science. The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of its mechanisms of action, ensures that quinoxaline and its derivatives will remain at the forefront of research for years to come. The future of quinoxaline chemistry holds the promise of more potent and selective therapeutic agents, novel materials with unique photophysical properties, and a continued expansion of our fundamental understanding of the structure-activity relationships that govern the remarkable versatility of this heterocyclic system.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-methylquinoxaline-2-carboxylate and its Primary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of Methyl 3-methylquinoxaline-2-carboxylate. Due to the limited direct research on the methyl ester, this guide also includes extensive information on its primary metabolite and hydrolysis product, 3-Methyl-quinoxaline-2-carboxylic acid (MQCA), for which more robust data is available. Understanding the properties of MQCA is critical for predicting the behavior of the parent ester in aqueous and biological systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) is presented below. These properties are fundamental to understanding the solubility and stability profiles of these compounds.

Table 1: Physicochemical Properties

PropertyThis compound3-Methyl-quinoxaline-2-carboxylic acid (MQCA)
Molecular Formula C₁₁H₁₀N₂O₂C₁₀H₈N₂O₂
Molecular Weight 202.21 g/mol 188.18 g/mol [1]
CAS Number 61522-54-174003-63-7[2]
Appearance -Yellow Solid[2]
Melting Point -168-170°C[2][3]
Boiling Point (Predicted) -347.1 ± 37.0 °C[2]
Density (Predicted) -1.355 ± 0.06 g/cm³[2][3]
pKa (Predicted) -2.37 ± 0.30

Solubility Profile

This compound

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions indicate that it is soluble in ethanol and Dimethyl Sulfoxide (DMSO).[4]

3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

The solubility of MQCA has been determined in various solvents, which is crucial for the development of analytical methods and formulations.

Table 2: Solubility of 3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

SolventConcentration
Dimethylformamide (DMF)25 mg/mL[2][5]
Dimethyl Sulfoxide (DMSO)30 mg/mL[2][5]
Ethanol25 mg/mL[2][5]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[2][5]

Stability Profile

This compound

The stability of the methyl ester is a critical parameter, particularly its susceptibility to hydrolysis to form MQCA. It is reported to be stable under dry, dark conditions.[4] The primary degradation pathway in aqueous or biological media is expected to be hydrolysis of the ester linkage.

3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

MQCA is a stable metabolite. When stored as a solid in a freezer at -20°C, it is stable for at least four years.[5] It should be stored in a dry environment.[2]

Experimental Protocols

Hydrolysis of this compound to MQCA

This protocol describes the laboratory-scale conversion of the methyl ester to its carboxylic acid, a process indicative of its stability in basic conditions.

Procedure:

  • Dissolve this compound (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[2][6]

  • Stir the reaction mixture at room temperature for 30 minutes.[2][6]

  • Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.[2][6]

  • Adjust the pH of the solution to be acidic using a 1N hydrochloric acid solution.[2][6]

  • Extract the product with ethyl acetate.[2][6]

  • Combine the organic phases and wash sequentially with water and saturated saline.[2][6]

  • Dry the organic phase over anhydrous magnesium sulfate.[2][6]

  • Filter the solution and concentrate the filtrate by rotary evaporation to obtain the solid product, 3-methylquinoxaline-2-carboxylic acid.[2][6]

G cluster_hydrolysis Hydrolysis of this compound Dissolution Dissolve this compound in Methanol and 2N NaOH Reaction Stir at Room Temperature for 30 minutes Dissolution->Reaction Concentration1 Concentrate by Rotary Evaporation Reaction->Concentration1 Acidification Adjust pH to acidic with 1N HCl Concentration1->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Isolation Filter and Concentrate to yield MQCA Drying->Isolation

Caption: Workflow for the hydrolysis of this compound.

Determination of MQCA in Biological Samples via LC-MS/MS

This protocol outlines a common method for the extraction and quantification of MQCA from animal tissues, which can be adapted for stability studies of the parent ester.

Procedure:

  • Sample Hydrolysis: Homogenize the tissue sample and hydrolyze with a 1.0 M NaOH solution to release bound MQCA.[7] Alternatively, acid hydrolysis with 0.3 M HCl can be used.[1]

  • Defatting: Defat the hydrolyzed sample with n-hexane.[7]

  • Purification: Purify the sample using a mixed anion-exchange solid-phase extraction (SPE) cartridge.[7]

  • Chromatographic Separation: Perform chromatographic separation on a reversed-phase C18 column.[7]

  • Detection: Detect and quantify the analyte using mass spectrometry in selected reaction monitoring mode.[7]

G cluster_lcms LC-MS/MS Analysis of MQCA in Biological Samples Homogenization Homogenize Tissue Sample Hydrolysis Hydrolyze with 1.0 M NaOH Homogenization->Hydrolysis Defatting Defat with n-Hexane Hydrolysis->Defatting SPE Purify with Anion-Exchange SPE Defatting->SPE LC_Separation Separate on C18 Column SPE->LC_Separation MS_Detection Detect by Mass Spectrometry (SRM) LC_Separation->MS_Detection

Caption: Workflow for the analysis of MQCA in biological samples by LC-MS/MS.

Logical Relationships in Stability Assessment

The stability of this compound is intrinsically linked to the formation of its primary degradation product, MQCA. Therefore, a logical approach to assessing the stability of the ester involves monitoring the decrease in its concentration and the concurrent increase in the concentration of MQCA over time under various stress conditions (e.g., pH, temperature, light).

G Methyl_Ester This compound MQCA 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) Methyl_Ester->MQCA Hydrolysis Stress_Conditions Stress Conditions (pH, Temperature, Light) Stress_Conditions->Methyl_Ester

Caption: Relationship between this compound and MQCA in stability studies.

Conclusion

This technical guide consolidates the available data on the solubility and stability of this compound and its key metabolite, 3-Methyl-quinoxaline-2-carboxylic acid. While quantitative data for the methyl ester is sparse, the information on MQCA provides a strong foundation for researchers in drug development and related fields. The provided experimental protocols offer a starting point for further investigation into the properties of these compounds. Future research should focus on generating robust quantitative solubility and stability data for the parent ester under a range of pharmaceutically relevant conditions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. The primary method detailed is a robust two-step synthesis involving an initial cyclocondensation to form a quinoxalinone intermediate, followed by esterification. An alternative direct condensation approach is also discussed. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and workflow diagrams to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have garnered considerable attention in the field of drug development due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The straightforward and efficient synthesis of this compound is therefore of high importance. The most common and reliable method for constructing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthesis Pathways

There are two primary approaches for the synthesis of this compound from o-phenylenediamine:

  • Two-Step Synthesis: This is the most frequently documented method. It involves the initial formation of 3-methylquinoxalin-2(1H)-one through the reaction of o-phenylenediamine with a pyruvate ester, followed by the esterification of the intermediate to yield the final product.

  • One-Step Synthesis: A direct condensation of o-phenylenediamine with a methyl pyruvate derivative. While feasible, specific and reproducible protocols for this direct approach are less commonly reported in the literature.

This document will primarily focus on the detailed protocol for the two-step synthesis.

Two-Step Synthesis Protocol

This method is presented in two sequential stages: the synthesis of the 3-methylquinoxalin-2(1H)-one intermediate, and its subsequent esterification.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

The initial step involves the cyclocondensation of o-phenylenediamine with ethyl pyruvate. The product, 2-hydroxy-3-methylquinoxaline, exists in tautomeric equilibrium with 3-methylquinoxalin-2(1H)-one.

Reaction Scheme:

o-phenylenediamine + ethyl pyruvate → 3-methylquinoxalin-2(1H)-one + ethanol + water

Experimental Protocol:

  • In a 500 mL round-bottom flask, dissolve 10.8 g (0.10 mol) of o-phenylenediamine in 300 mL of n-butanol with gentle warming.

  • In a separate beaker, dissolve 11.6 g (0.10 mol) of ethyl pyruvate in 100 mL of n-butanol.

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Allow the reaction mixture to stand at room temperature for 30 minutes.

  • Heat the mixture on a water bath for 1 hour.

  • Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline will precipitate.

  • Collect the crystals by filtration, wash with n-hexane, and purify by recrystallization from ethanol.[1]

  • Dry the purified product in a vacuum oven.

Data Presentation:

ParameterValueReference
Starting Materialo-phenylenediamine, ethyl pyruvate[1]
Solventn-butanol[1]
Reaction Time1.5 hours[1]
Product2-hydroxy-3-methylquinoxaline[1]
Yield80%[1]
Melting Point246 °C[1]
Step 2: Synthesis of this compound (via Esterification)

This step involves the esterification of the 3-methylquinoxaline-2-carboxylic acid, which can be obtained from the hydrolysis of the quinoxalinone intermediate from Step 1, or synthesized directly from o-phenylenediamine and pyruvic acid. For the purpose of this protocol, we will describe a general esterification method.

Reaction Scheme:

3-methylquinoxaline-2-carboxylic acid + methanol --(H+)--> this compound + water

Experimental Protocol:

  • Suspend 3-methylquinoxaline-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or by bubbling HCl gas).

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation (Illustrative):

ParameterValue
Starting Material3-methylquinoxaline-2-carboxylic acid
ReagentMethanol, Acid catalyst
SolventMethanol
Reaction Time4-6 hours (TLC monitored)
ProductThis compound
Yield>85% (Typical for Fischer esterification)

Alternative One-Step Synthesis Approach

An alternative, more direct route involves the reaction of o-phenylenediamine with an α-halogenated-β-ketoester in an ionic liquid, which acts as both the solvent and catalyst. This method has been reported to produce high yields at room temperature.[2]

Reaction Scheme:

o-phenylenediamine + methyl 2-chloroacetoacetate → this compound + HCl

Experimental Protocol (Adapted from a similar synthesis):

  • In a reaction vessel, combine o-phenylenediamine (2 mmol) and methyl 2-chloroacetoacetate (2.2 mmol) in an ionic liquid (e.g., [BMIM][PF6], 4 mL).[2]

  • Stir the mixture at room temperature for approximately 50-90 minutes, monitoring the reaction by TLC.[2]

  • Upon completion, extract the product with diethyl ether (3 x 15 mL).[2]

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether).[2]

Data Presentation:

ParameterValueReference
Starting Materialo-phenylenediamine, α-halogenated-β-ketoester[2]
Solvent/CatalystIonic Liquid (e.g., [BMIM][PF6])[2]
TemperatureRoom Temperature[2]
Reaction Time50-90 minutes[2]
ProductCorresponding quinoxaline-2-carboxylate ester[2]
Yield87-90%[2]

Visualizations

Reaction Pathway Diagram

G A o-phenylenediamine C 3-methylquinoxalin-2(1H)-one (Intermediate) A->C + B Ethyl Pyruvate B->C E This compound (Final Product) C->E + D Methanol (H+ catalyst) D->E

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Esterification A Dissolve o-phenylenediamine in n-butanol B Add Ethyl Pyruvate Solution A->B C Heat Reaction Mixture B->C D Crystallization and Filtration C->D E Purification by Recrystallization D->E F Suspend Intermediate in Methanol E->F Intermediate G Add Acid Catalyst and Reflux F->G H Workup and Extraction G->H I Purification H->I J Final Product I->J

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The two-step synthesis of this compound from o-phenylenediamine is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The protocols provided, along with the structured data and visual diagrams, offer a comprehensive guide for researchers in the field of organic and medicinal chemistry. The alternative one-step synthesis in ionic liquids presents a greener and more efficient option that warrants further exploration. Careful execution of the described procedures and appropriate analytical characterization will ensure the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols: Methyl 3-methylquinoxaline-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methylquinoxaline-2-carboxylate serves as a valuable and versatile starting material in the synthesis of a diverse array of functionalized quinoxaline derivatives. Its strategic location of reactive sites—the ester group and the quinoxaline core—allows for its elaboration into key intermediates such as carboxylic acids, amides, and hydrazides. These intermediates are pivotal in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document provides detailed protocols for the derivatization of this compound and highlights the biological significance of the resulting compounds.

Key Synthetic Transformations

This compound can be readily transformed into several key intermediates, opening avenues for the synthesis of compound libraries for drug discovery. The primary transformations include hydrolysis to the corresponding carboxylic acid, direct amidation, and conversion to hydrazides, which can be further modified to form hydrazones.

Hydrolysis to 3-Methylquinoxaline-2-carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental step, yielding a product that can be further functionalized. This reaction is typically carried out under basic conditions.

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-carboxylic Acid

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • 2N Sodium Hydroxide (NaOH) solution

    • 1N Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Water (H₂O)

    • Saturated brine solution

  • Procedure:

    • Dissolve this compound (e.g., 0.20 g, 0.99 mmol) in a mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[1]

    • Stir the reaction mixture at room temperature for 30 minutes.[1]

    • Concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.[1]

    • Acidify the remaining aqueous solution to a pH of 3-4 with 1N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with water and saturated brine solution.[1]

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.[1]

  • Quantitative Data:

Starting MaterialProductReagentsReaction TimeYieldReference
This compound3-Methylquinoxaline-2-carboxylic AcidNaOH, MeOH, HCl30 min87%[1]
Synthesis of N-Substituted Quinoxaline-2-carboxamides

The synthesis of quinoxaline-2-carboxamides is a crucial step in developing bioactive molecules. While direct aminolysis of the methyl ester can be challenging, a reliable two-step protocol involving the hydrolysis of the ester to the carboxylic acid followed by amide coupling is commonly employed.

Experimental Protocol: Two-Step Synthesis of N-Substituted Quinoxaline-2-carboxamides

Step 1: Synthesis of 3-Methylquinoxaline-2-carboxylic Acid

  • Follow the protocol outlined in section 1.1.

Step 2: Amide Coupling

  • Materials:

    • 3-Methylquinoxaline-2-carboxylic acid (1.0 eq)

    • Oxalyl chloride or another coupling agent (e.g., HATU)

    • Desired amine (1.1 eq)

    • Triethylamine (Et₃N) or another suitable base

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure (General):

    • Suspend 3-methylquinoxaline-2-carboxylic acid in anhydrous DCM.

    • Add oxalyl chloride dropwise and stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

    • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

    • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Quantitative Data (Representative Examples):

Starting MaterialAmineCoupling AgentProductYieldReference
Quinoxaline-6-carboxylic acidVarious aminesHATU, Et₃NQuinoxaline-6-carboxamide derivatives-
3-Methylquinoxaline-2-carboxylic acidSubstituted anilinesOxalyl ChlorideN-Aryl-3-methylquinoxaline-2-carboxamides-
Synthesis of 3-Methylquinoxaline-2-carbohydrazide and Hydrazones

Hydrazides and hydrazones are important pharmacophores. The synthesis of 3-methylquinoxaline-2-carbohydrazide can be achieved from the corresponding ester or carboxylic acid.

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-carbohydrazide

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (excess)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-hydrazones

  • Materials:

    • 3-Methylquinoxaline-2-carbohydrazide (1.0 eq)

    • Substituted aldehyde or ketone (1.0 eq)

    • Ethanol (EtOH)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 3-methylquinoxaline-2-carbohydrazide in ethanol.

    • Add the desired aldehyde or ketone and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry.

  • Quantitative Data (Representative Examples):

Starting MaterialReagentProductReaction TimeYieldReference
3-methylquinoxalin-2(1H)-oneHydrazine hydrate2-hydrazinyl-3-methylquinoxaline4 h-
3-(hydrazinyl)quinoxaline derivativeSubstituted ketonesHydrazone derivatives6-8 h65%

Application in Drug Discovery: Anticancer Activity

Derivatives of 3-methylquinoxaline have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Apoptosis Induction Pathway

Certain quinoxaline derivatives have been shown to induce apoptosis in cancer cells by inhibiting Topoisomerase II and altering the expression of apoptosis-related proteins. This pathway is a critical target in cancer therapy.

apoptosis_pathway Quinoxaline Derivative Quinoxaline Derivative Topoisomerase II Topoisomerase II Quinoxaline Derivative->Topoisomerase II inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage causes p53 p53 DNA Damage->p53 activates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Bax Bax p53->Bax upregulates Caspase-9 Caspase-9 Bcl-2->Caspase-9 Bax->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.

Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized quinoxaline derivatives involves a series of in vitro assays.

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Start This compound Derivatization Hydrolysis, Amidation, etc. Start->Derivatization Library Library of Quinoxaline Derivatives Derivatization->Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Active Compounds Mechanism Mechanism of Action (e.g., Western Blot for Caspases, p53) Apoptosis->Mechanism Apoptotic Compounds Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for synthesis and anticancer screening of quinoxaline derivatives.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a wide range of quinoxaline derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the quinoxaline scaffold. The demonstrated anticancer activity of these compounds highlights the potential of this chemical class in the development of new therapeutics. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological activity and pharmacokinetic properties.

References

Application Notes and Protocols: Methyl 3-Methylquinoxaline-2-carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of methyl 3-methylquinoxaline-2-carboxylate derivatives, a promising class of compounds in medicinal chemistry. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties.[1][2] The core structure of quinoxaline provides a versatile scaffold for chemical modifications to develop novel therapeutic agents. This document focuses on derivatives of this compound, exploring their synthesis, biological activity, and mechanisms of action, particularly in the context of cancer and infectious diseases.

Anticancer Applications

Derivatives of 3-methylquinoxaline have emerged as potent anticancer agents, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3][4][5] Inhibition of VEGFR-2 can effectively suppress tumor growth and metastasis.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Certain 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have been designed as VEGFR-2 inhibitors.[3][5] These compounds competitively block the ATP binding site of the VEGFR-2 kinase domain. This inhibition triggers a cascade of downstream effects, leading to the induction of apoptosis (programmed cell death) in cancer cells. One of the most promising compounds, designated as 11e , has been shown to arrest the cell cycle at the G2/M phase and significantly increase the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[3][4][6]

VEGFR2_Apoptosis_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Induction VEGFR2 VEGFR-2 PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Derivative Quinoxaline Derivative (e.g., 11e) Derivative->VEGFR2 Inhibits Caspase9 Caspase-9 Derivative->Caspase9 Activates BAX BAX Derivative->BAX Activates Bcl2 Bcl-2 Derivative->Bcl2 Inhibits ATP ATP ATP->VEGFR2 PI3K->Bcl2 Promotes MAPK->Bcl2 Promotes Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes BAX->Caspase9 Activates Bcl2->BAX Inhibits

VEGFR-2 inhibition and apoptosis induction pathway.
Quantitative Data: In Vitro Cytotoxicity and VEGFR-2 Inhibition

The following tables summarize the in vitro biological activities of selected 3-methylquinoxaline derivatives against human cancer cell lines and their inhibitory effect on VEGFR-2.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Methylquinoxaline Derivatives [3][4][5][6]

CompoundHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)
11e 2.13.5
11g 4.35.2
12e 6.87.4
12g 8.19.8
12k 5.56.3
Sorafenib 2.23.4

Table 2: VEGFR-2 Inhibitory Activity (IC50, µM) of 3-Methylquinoxaline Derivatives [3][4][5][6]

CompoundVEGFR-2 IC50 (µM)
11b 4.8
11e 3.2
11f 3.9
11g 3.5
12e 4.2
12f 5.1
12g 4.5
12k 2.9
Sorafenib 0.00307

Antimicrobial Applications

Certain derivatives of this compound have also been investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis.

Antimycobacterial Activity

Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[7][8] For instance, compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) exhibited high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis and demonstrated low in vivo toxicity in mice.[7][8] The proposed mechanism of action for these compounds involves DNA damage.[7][8]

Table 3: Antimycobacterial Activity (MIC, µg/mL) of Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives [7]

CompoundM. tuberculosis H37RaM. smegmatis mc² 155
4 1.252.5
Isoniazid 0.0625
Rifampicin 0.060.2

Experimental Protocols

General Synthesis Workflow

The synthesis of various this compound derivatives typically follows a multi-step process, starting from readily available precursors. The general workflow involves the synthesis of a core quinoxaline structure followed by various modifications to introduce different functional groups.

Synthesis_Workflow Start o-Phenylenediamine + Ethyl Pyruvate Step1 Synthesis of 2-hydroxy-3-methylquinoxaline Start->Step1 Step2 Chlorination (POCl3) to yield 2-chloro-3-methylquinoxaline Step1->Step2 Step3 Reaction with 4-hydroxy benzaldehyde Step2->Step3 Intermediate Intermediate: 2-(p-formylphenoxy)-3-methyl quinoxaline Step3->Intermediate Step4 Condensation with Substituted Aromatic Amines Intermediate->Step4 Final_Product Final Products: Schiff Base Derivatives Step4->Final_Product Screening Biological Screening (Anticancer/Antimicrobial) Final_Product->Screening

General synthesis and screening workflow.
Protocol: Synthesis of 3-Methyl-quinoxaline-2-carboxylic Acid[9]

Materials:

  • This compound

  • Methanol

  • 2N Sodium hydroxide solution

  • 1N Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

  • Saturated saline solution

Procedure:

  • Dissolve this compound (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.

  • Adjust the pH to acidic with 1N hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash sequentially with water and saturated saline solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate by rotary evaporation to obtain a solid product.

  • Dry the solid product under high vacuum to yield 3-methylquinoxaline-2-carboxylic acid (0.16 g, 87% yield).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: VEGFR-2 Kinase Assay

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • 96-well plates

Procedure:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody.

  • Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer agents, through mechanisms such as VEGFR-2 inhibition and apoptosis induction, and their potential as antimicrobial agents, highlight their importance for further drug discovery and development efforts. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications.

References

Application of Methyl 3-methylquinoxaline-2-carboxylate Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-methylquinoxaline-2-carboxylate serves as a crucial scaffold in medicinal chemistry for the development of novel anticancer agents. While the parent molecule is primarily a synthetic intermediate, its derivatives, particularly those modified at the 2- and 3-positions of the quinoxaline ring, have demonstrated significant potential in cancer therapy. These derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG-2), breast (MCF-7), and prostate (PC-3) cancers.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II.[2][3] This document provides an overview of the application of these derivatives, their mechanism of action, and protocols for their evaluation as potential anticancer drugs.

Mechanism of Action

Derivatives of this compound have been primarily investigated as inhibitors of receptor tyrosine kinases, with a particular focus on VEGFR-2.[2][4][5][6] By targeting the ATP-binding site of VEGFR-2, these compounds can block the downstream signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis.

Furthermore, certain quinoxaline-based derivatives have been identified as inhibitors of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[3] Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.

The induction of apoptosis is a key feature of these compounds. Studies have shown that treatment with these derivatives can lead to cell cycle arrest, particularly at the G2/M phase, and a significant increase in the expression of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and BAX, while downregulating the anti-apoptotic protein Bcl-2.[2][3][4]

Data Presentation

In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 11eHepG-2 (Liver)2.1 - 9.8 (range for several derivatives)Sorafenib2.2
Derivative 11eMCF-7 (Breast)2.1 - 9.8 (range for several derivatives)Sorafenib3.4
Derivative 11gHepG-2 (Liver)2.1 - 9.8 (range for several derivatives)Sorafenib2.2
Derivative 11gMCF-7 (Breast)2.1 - 9.8 (range for several derivatives)Sorafenib3.4
Derivative 12eHepG-2 (Liver)2.1 - 9.8 (range for several derivatives)Sorafenib2.2
Derivative 12eMCF-7 (Breast)2.1 - 9.8 (range for several derivatives)Sorafenib3.4
Derivative 12gHepG-2 (Liver)2.1 - 9.8 (range for several derivatives)Sorafenib2.2
Derivative 12gMCF-7 (Breast)2.1 - 9.8 (range for several derivatives)Sorafenib3.4
Derivative 12kHepG-2 (Liver)2.1 - 9.8 (range for several derivatives)Sorafenib2.2
Derivative 12kMCF-7 (Breast)2.1 - 9.8 (range for several derivatives)Sorafenib3.4
Compound IVPC-3 (Prostate)Not specifiedDoxorubicinNot specified
VEGFR-2 and Topoisomerase II Inhibitory Activity
Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (nM)
Derivative 11bVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Derivative 11fVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Derivative 11gVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Derivative 12eVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Derivative 12fVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Derivative 12gVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Derivative 12kVEGFR-22.9 - 5.4 (range for several derivatives)Sorafenib3.07
Compound IIITopoisomerase II21.98DoxorubicinNot specified
Compound IVTopoisomerase II7.529DoxorubicinNot specified

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on different cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed exponentially growing cells into 96-well plates at an appropriate density and incubate for 24 hours in a humidified atmosphere at 37°C.

  • Expose the cells to various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

VEGFR-2 Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds

  • Detection antibody

  • Microplate reader

Protocol:

  • Add the test compounds at various concentrations to the wells of a microplate.

  • Add VEGFR-2 enzyme, substrate, and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.[3][4]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-caspase-8, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Visualizations

G General Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies start This compound synthesis Chemical Synthesis of Derivatives start->synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 enzyme_inhibition Enzyme Inhibition Assays (VEGFR-2, Topo II) ic50->enzyme_inhibition apoptosis Apoptosis Analysis (Western Blot, Cell Cycle) ic50->apoptosis animal_model Animal Tumor Models enzyme_inhibition->animal_model apoptosis->animal_model efficacy Evaluate Efficacy and Toxicity animal_model->efficacy

Caption: Workflow for anticancer drug discovery using this compound derivatives.

G VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative Quinoxaline Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade by quinoxaline derivatives.

G Induction of Apoptosis by Quinoxaline Derivatives cluster_dna_damage DNA Damage Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway Derivative Quinoxaline Derivative TopoII Topoisomerase II Derivative->TopoII Inhibits Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Bax BAX Derivative->Bax Upregulates Casp8 Caspase-8 Derivative->Casp8 Upregulates DNA_Breaks DNA Double-Strand Breaks p53 p53 DNA_Breaks->p53 Activates p53->Bcl2 Downregulates p53->Bax Upregulates Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Casp8->Casp3 Activates

Caption: Apoptotic pathways activated by quinoxaline derivatives in cancer cells.

References

Application Notes and Protocols: Antimicrobial Applications of Methyl 3-methylquinoxaline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of methyl 3-methylquinoxaline-2-carboxylate derivatives. This document includes a summary of their activity against various microbial strains, detailed protocols for antimicrobial susceptibility testing, and insights into their mechanism of action.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] Among these, this compound and its derivatives have emerged as promising scaffolds for the development of novel antimicrobial agents. These compounds have shown significant efficacy against a range of pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.[2][3] The core structure allows for diverse chemical modifications, enabling the fine-tuning of their antimicrobial activity and pharmacokinetic properties.

Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of a microorganism. The following tables summarize the reported MIC values for various derivatives against different bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
MQCA Derivative 1Not SpecifiedMycobacterium tuberculosis1.25[2]
MQCA Derivative 2Not SpecifiedMycobacterium smegmatis0.5[2]
Compound 47-chloro, 6-(piperazin-1-yl) (1,4-dioxide)M. tuberculosis H37Ra1.25[3]
Compound 47-chloro, 6-(piperazin-1-yl) (1,4-dioxide)M. smegmatis mc² 1554[3][4]
Compound 57-chloro, 6-(4-methylpiperazin-1-yl) (1,4-dioxide)M. smegmatis mc² 155>64[3]
Compound 67-chloro, 6-morpholino (1,4-dioxide)M. smegmatis mc² 15516[3]
Compound 76,7-di(piperazin-1-yl) (1,4-dioxide)M. smegmatis mc² 15532[3]

Table 2: Antifungal Activity of Quinoxaline Derivatives

Compound IDSubstituent(s)Fungal StrainZone of Inhibition (mm)Reference
Compound 44-(2-methylquinoxalinyloxy) benzaldehydeAspergillus nigerModerately Active[1]
Compound 44-(2-methylquinoxalinyloxy) benzaldehydeCandida albicansModerately Active[1]
Compound 64-(2-methyl-quinoxaline-3-yloxy)benzamineAspergillus nigerModerately Active[1]
Compound 64-(2-methyl-quinoxaline-3-yloxy)benzamineCandida albicansModerately Active[1]
Compound 7a4-(2-methylquinoxalin-3-yloxy)-N-benzylidine benzamineAspergillus nigerModerately Active[1]
Compound 7a4-(2-methylquinoxalin-3-yloxy)-N-benzylidine benzamineCandida albicansModerately Active[1]

Note: "Moderately Active" indicates a zone of inhibition between 10-13 mm as per the reference.[1]

Mechanism of Action

Studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives suggest that their primary mode of antimicrobial action involves DNA damage.[3] Whole-genome sequencing of spontaneous drug-resistant mutants of M. smegmatis has revealed single-nucleotide polymorphisms in genes associated with DNA repair and replication, strongly indicating that these compounds act as DNA-damaging agents.[3]

G cluster_cell Bacterial Cell derivative Methyl 3-methylquinoxaline- 2-carboxylate Derivative activation Intracellular Bioactivation derivative->activation Uptake ros Reactive Oxygen Species (ROS) activation->ros dna_damage DNA Damage (e.g., strand breaks) ros->dna_damage replication_inhibition Inhibition of DNA Replication dna_damage->replication_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis dna_damage->protein_synthesis_inhibition cell_death Bacterial Cell Death replication_inhibition->cell_death protein_synthesis_inhibition->cell_death

Caption: Proposed mechanism of action for antimicrobial quinoxaline derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

General Synthesis Protocol

A common synthetic route to generate derivatives of 3-methylquinoxaline involves the reaction of o-phenylenediamine with a pyruvate derivative.[1] The following diagram and protocol outline a general approach.

G reactant1 o-Phenylenediamine intermediate1 2-Hydroxy-3-methylquinoxaline reactant1->intermediate1 reactant2 Ethyl Pyruvate reactant2->intermediate1 intermediate2 2-Chloro-3-methylquinoxaline intermediate1->intermediate2  POCl3 final_product Methyl 3-methylquinoxaline- 2-carboxylate Derivative intermediate2->final_product  Nucleophilic Substitution (e.g., with substituted phenols)

Caption: General synthetic workflow for quinoxaline derivatives.

Protocol:

  • Synthesis of 2-Hydroxy-3-methylquinoxaline: Reflux a mixture of o-phenylenediamine and ethyl pyruvate in a suitable solvent such as n-butanol.[1]

  • Synthesis of 2-Chloro-3-methylquinoxaline: Treat the resulting 2-hydroxy-3-methylquinoxaline with phosphorus oxychloride (POCl₃) and reflux.[1] The excess POCl₃ is removed by distillation, and the product is isolated by neutralization.[1]

  • Synthesis of Ether Derivatives: Reflux the 2-chloro-3-methylquinoxaline with a substituted phenol (e.g., 4-hydroxy benzaldehyde) in a solvent like acetonitrile to yield the corresponding ether-linked derivative.[1]

  • Purification: Purify the final product by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.[1]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[5]

G start Start prep_media Prepare and sterilize Muller-Hinton Agar start->prep_media pour_plates Pour agar into sterile Petri dishes prep_media->pour_plates prep_inoculum Prepare microbial inoculum (e.g., 0.5 McFarland standard) pour_plates->prep_inoculum swab_plates Evenly swab inoculum onto agar surface prep_inoculum->swab_plates create_wells Create wells in the agar (6-8 mm diameter) swab_plates->create_wells add_compounds Add test compounds and controls to the wells (20-100 µL) create_wells->add_compounds incubate Incubate plates (e.g., 37°C for 18-24h) add_compounds->incubate measure_zones Measure the diameter of the inhibition zones (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Plate Preparation: Pour the molten MHA into sterile Petri dishes to a uniform thickness and allow it to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.[6]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[5]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[5] Include positive (a known antibiotic) and negative (solvent alone) controls on each plate.[7]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[7]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[7]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method.

Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound derivatives represent a versatile and promising class of antimicrobial agents. Their potent activity, particularly against mycobacteria, and their amenability to chemical modification make them attractive candidates for further drug discovery and development efforts. The protocols outlined in these notes provide a foundation for the synthesis and evaluation of these compounds in a research setting. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Analytical Detection of Methyl 3-methylquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of Methyl 3-methylquinoxaline-2-carboxylate (MQCA), a marker residue for the veterinary drugs carbadox and olaquindox. The following protocols are designed for accuracy, sensitivity, and reproducibility in various biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of MQCA in complex matrices such as animal tissues.[1][2][3]

Experimental Protocol

1. Sample Preparation:

  • Hydrolysis: To release bound MQCA, samples undergo hydrolysis. Options include:

    • Acid Hydrolysis: Homogenize tissue samples and hydrolyze with 0.3 mol/L hydrochloric acid solution in a water bath.[3]

    • Base Hydrolysis: For certain matrices like chicken muscle, hydrolysis with 1.0 mol/L NaOH solution can yield higher recovery.[2]

  • Deproteinization and Extraction:

    • Deproteinate the sample using a 5% metaphosphoric acid solution in 10% methanol.[1]

    • Perform liquid-liquid extraction with acetonitrile and ethyl acetate.[3]

    • Re-extract MQCA from the organic phase into a 0.1 mol/L sodium hydroxide solution.[3]

  • Purification:

    • Utilize solid-phase extraction (SPE) for cleanup. A mixed-mode anion-exchange column (e.g., Oasis MAX SPE) is effective.[1][2]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used for separation (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm or Agilent Eclipse Plus C18, 50 mm x 3.0 mm, 1.8 µm).[1][3]

  • Mobile Phase: Employ a gradient elution with methanol and 0.2% formic acid in water.[1]

  • Flow Rate: A typical flow rate is between 0.25 mL/min and 0.5 mL/min.

  • Injection Volume: Inject an appropriate volume of the prepared sample (e.g., 10 µL).

3. Mass Spectrometric Detection:

  • Ionization: Use positive electrospray ionization (ESI+).[1]

  • Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

  • Quantification: Quantification is achieved using an internal or external standard method.[1][2]

Quantitative Data Summary
ParameterHPLC-MS/MS Method 1HPLC-MS/MS Method 2HPLC-MS/MS Method 3
Matrix Porcine/Chicken Muscle & Liver, Fish, ShrimpChicken MusclePork
Linear Range 1.0 - 20.0 µg/L[1][4]1.0 - 100 µg/L[2]1.0 - 50 µg/L[3]
Correlation Coefficient (r²) > 0.9996[1][4]> 0.99[2]> 0.99[3]
Limit of Quantitation (LOQ) 0.1 µg/kg[1]--
Limit of Detection (LOD) -0.4 µg/kg[2]-
Average Recovery 62.4% - 118%[1]96.3% - 103.7% (Internal Standard)[2]90.5% - 119.6%[3]
Relative Standard Deviation (RSD) 1.48% - 28.1%[1]< 6.0%[2]3.14% - 4.22%[3]

Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Homogenization B Hydrolysis (Acid or Base) A->B C Deproteinization & LLE B->C D Solid-Phase Extraction (SPE) C->D E HPLC Separation (C18 Column) D->E F MS/MS Detection (ESI+, MRM) E->F G G F->G Data Analysis & Quantification

Caption: HPLC-MS/MS workflow for MQCA detection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional HPLC-MS/MS.

Experimental Protocol

1. Sample Preparation:

  • Extraction: Extract the analyte from animal tissues and aquatic products using 0.2 mol/L hydrochloric acid.[5]

  • Purification: Clean up the extract using a C18 solid-phase extraction cartridge (e.g., Bond Elut C18).[5]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 35°C and reconstitute the residue in an acetonitrile solution containing 0.1% (v/v) formic acid.[5]

2. Chromatographic Separation:

  • Column: Utilize a UPLC C18 column.

  • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water is effective.[6]

  • Flow Rate: A typical flow rate is around 0.25 mL/min.[6]

  • Injection Volume: Inject a small volume (e.g., 10 µL) for analysis.[6]

3. Mass Spectrometric Detection:

  • Ionization: Employ positive electrospray ionization (ESI+).[5]

  • Detection Mode: Use multiple reaction monitoring (MRM) for targeted quantification.[5]

  • Quantification: Perform quantification using an external standard method.[5]

Quantitative Data Summary
ParameterUPLC-MS/MS Method
Matrix Pork, Swine Liver, Pig Kidney, Fish, Prawn, Crab
Linear Range 2 - 500 µg/L[5]
Correlation Coefficient (r²) > 0.990[5]
Limit of Quantitation (LOQ) 3.00 - 6.00 µg/kg[5]
Limit of Detection (LOD) 0.90 - 1.80 µg/kg[5]
Average Recovery 73.6% - 89.0%[5]
Intra-day RSD (n=5) < 15%[5]
Inter-day RSD (n=3) < 20%[5]

Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis A Extraction with HCl B SPE Cleanup (C18) A->B C Evaporation & Reconstitution B->C D UPLC Separation C->D E MS/MS Detection (ESI+, MRM) D->E F F E->F Data Analysis

Caption: UPLC-MS/MS workflow for MQCA analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method suitable for the rapid detection of MQCA in various samples.[7]

Experimental Protocol

1. Sample Preparation:

  • Homogenization: Homogenize tissue samples (e.g., muscle, liver).[7]

  • Extraction:

    • Add ethyl acetate and 2 M H₂SO₄ solution to the homogenate, vortex, and centrifuge.[7]

    • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.[7]

  • Partitioning:

    • Dissolve the dried residue in n-hexane.[7]

    • Add reconstitution buffer, mix, and centrifuge.[7]

    • The lower aqueous layer is used for analysis.[7]

2. ELISA Procedure (Competitive ELISA):

  • Coating: Microtiter plates are pre-coated with an MQCA-antigen conjugate.[7]

  • Competition: Add standards or prepared samples, followed by an anti-MQCA antibody. MQCA in the sample competes with the coated antigen for antibody binding.[7]

  • Secondary Antibody and Detection:

    • Add an HRP-conjugated secondary antibody.[7]

    • Wash the plate to remove unbound reagents.[7]

    • Add a substrate solution to develop color.[7]

  • Measurement: Stop the reaction with a stop solution and measure the optical density (OD) at 450 nm. The color intensity is inversely proportional to the MQCA concentration.[7]

Quantitative Data Summary
ParameterCompetitive Indirect Immunoassay
Matrix Chicken, Fish, Pork, Shrimp
Calibration Curve Range 0.3 - 81 µg/kg[8]
IC₅₀ (in buffer) 4.8 ng/mL[8]
Limit of Detection (LOD) 1.18 - 1.90 µg/kg[8]
Average Recovery 76% - 108%[8]
Intra-/Inter-day CV 4.2% - 13.3%[8]

Logical Relationship Diagram

ELISA_Principle cluster_competition Competitive Binding cluster_detection Signal Generation MQCA_Sample MQCA in Sample Antibody Anti-MQCA Antibody MQCA_Sample->Antibody Binds to MQCA_Coated Coated MQCA-Antigen MQCA_Coated->Antibody Competes for Bound_Ab Bound Antibody Antibody->Bound_Ab Less binding with high sample MQCA HRP_Conj HRP Conjugate Bound_Ab->HRP_Conj Binds to Substrate Substrate HRP_Conj->Substrate Converts Color_Signal Colorimetric Signal Substrate->Color_Signal Produces

Caption: Principle of Competitive ELISA for MQCA.

References

Application Note: Quantitative Analysis of Methyl 3-methylquinoxaline-2-carboxylate and its Metabolite in Animal Tissues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methylquinoxaline-2-carboxylate is a chemical compound associated with the quinoxaline class of drugs. Its primary metabolite, 3-methylquinoxaline-2-carboxylic acid (MQCA), is a significant marker residue for the veterinary antibiotic olaquindox.[1][2] Monitoring the levels of these compounds in animal tissues is crucial for food safety and regulatory compliance. This application note provides a detailed protocol for the simultaneous extraction and quantification of this compound and MQCA in various tissue matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described is sensitive, selective, and robust, making it suitable for routine monitoring and research applications.

Physicochemical Properties

A summary of the physicochemical properties of the parent compound and its metabolite is presented below. Understanding these properties is crucial for developing appropriate sample preparation and analytical methods.[3][4][5][6]

PropertyThis compound3-methylquinoxaline-2-carboxylic acid (MQCA)
Molecular Formula C11H10N2O2C10H8N2O2
Molecular Weight 202.21 g/mol 188.18 g/mol [4]
CAS Number Not readily available74003-63-7[5]
Appearance Not readily availableYellow Solid[1]
Melting Point Not readily available168-170°C[5][6]
Solubility Soluble in organic solvents like methanol and acetonitrile.Soluble in DMF (25 mg/mL), DMSO (30 mg/mL), and Ethanol (25 mg/mL).[2]

Experimental Protocols

This section details the complete workflow for the analysis of this compound and MQCA in tissue samples.

Materials and Reagents
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • n-Hexane

  • Ethyl acetate

  • Reference standards for this compound and 3-methylquinoxaline-2-carboxylic acid (MQCA)

  • Internal Standard (IS) - (e.g., deuterated MQCA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut C18 or mixed-mode anion exchange)[7][8]

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

Sample Preparation

Tissue samples require extensive cleanup to remove interfering matrix components before analysis.[3][9] The following protocol is a general guideline and may need optimization for specific tissue types.

  • Homogenization: Weigh 1.0 g (± 0.01 g) of minced tissue into a centrifuge tube.[10] Add an appropriate volume of homogenization solvent (e.g., 0.2 M HCl or 1.0 M NaOH).[7][8] Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.[3]

  • Hydrolysis (if necessary): For the analysis of total MQCA (free and protein-bound), hydrolysis is required. Basic hydrolysis has been shown to yield the highest recovery of MQCA.[8] Add 1.0 M NaOH solution to the tissue homogenate and incubate.[8]

  • Extraction:

    • Spike the homogenate with the internal standard solution.

    • For acid-hydrolyzed samples, perform a liquid-liquid extraction with ethyl acetate.[10] Vortex vigorously and centrifuge to separate the layers.[10]

    • For base-hydrolyzed samples, a defatting step with n-hexane may be necessary.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge (e.g., C18) with methanol followed by water.[7]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove polar interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.[7] Reconstitute the residue in a suitable volume of the initial mobile phase.[7]

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Hydrolysis Hydrolysis (Optional) Homogenate->Hydrolysis Extraction Extraction Hydrolysis->Extraction SPE SPE Cleanup Extraction->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data Result Result Data->Result Quantification

Caption: Experimental workflow from tissue sample to final quantification.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient: A suitable gradient to separate the analytes from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound To be determined empiricallyTo be determined empirically
3-methylquinoxaline-2-carboxylic acid (MQCA) 189.1171.1, 143.1
Internal Standard (IS) Dependent on IS usedDependent on IS used

Data and Performance Characteristics

The following tables summarize the performance characteristics of similar published methods for MQCA analysis. These values can serve as a benchmark for method development and validation.

Linearity and Sensitivity
Tissue TypeLinearity Range (µg/L)LOD (µg/kg)LOQ (µg/kg)Reference
Pork, Liver, Kidney2 - 5000.90 - 1.513.00 - 5.02[7]
Fish, Prawn, Crab2 - 5001.04 - 1.803.46 - 6.00[7]
Chicken Muscle1.0 - 1000.4Not specified[8]
Chicken, Fish, Pork, Shrimp0.3 - 81 (µg/kg)1.18 - 1.90Not specified[10]
Accuracy and Precision
Tissue TypeSpiked Levels (µg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Animal & Aquatic Tissues3 - 10073.6 - 89.0< 15< 20[7]
Chicken Muscle1.0, 5.0, 50.096.3 - 103.7 (with IS)< 6.0Not specified[8]
Various Animal Tissues2, 4, 876 - 1084.2 - 13.34.2 - 13.3[10]

Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability and reproducibility.[11][12][13]

G Method Validation Parameters cluster_performance Performance Characteristics cluster_stability Stability Studies Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term Stability Validation->ShortTerm LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound and its metabolite, 3-methylquinoxaline-2-carboxylic acid (MQCA), in various animal tissues. The described sample preparation techniques, chromatographic conditions, and mass spectrometric parameters can be adapted and optimized to meet the specific requirements of different laboratories and tissue matrices. A thorough method validation is essential to ensure the generation of high-quality, reliable, and reproducible data for research and regulatory purposes.

References

Application Note: High-Specificity Cleanup of Methyl 3-methylquinoxaline-2-carboxylate Using Immunoaffinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methylquinoxaline-2-carboxylate (MQCA) is the primary and marker metabolite of the veterinary drug Olaquindox.[1] Due to potential safety concerns associated with Olaquindox, regulatory bodies have established maximum residue limits (MRLs) for MQCA in edible animal tissues.[2] Accurate and sensitive quantification of MQCA is therefore crucial for food safety and regulatory compliance. This application note details a robust protocol for the selective extraction and purification of MQCA from complex biological matrices, such as animal tissues, using immunoaffinity column (IAC) cleanup prior to instrumental analysis.

The IAC methodology leverages the high specificity of monoclonal antibodies to capture the target analyte (MQCA), effectively removing matrix interferences that can suppress instrument response and lead to inaccurate quantification.[3][4] This cleanup step significantly enhances the sensitivity and reliability of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][5][6]

Principle of Immunoaffinity Column (IAC) Cleanup

Immunoaffinity chromatography is a powerful liquid chromatography technique that utilizes the specific, reversible binding interaction between an antibody and its corresponding antigen.[7][8][9] The core steps are:

  • Antibody Immobilization: Highly specific monoclonal antibodies against MQCA are covalently bonded to a solid support matrix (e.g., agarose beads) and packed into a column.[7]

  • Sample Loading: A prepared sample extract is passed through the column. As the extract percolates through the matrix, the anti-MQCA antibodies selectively bind to the MQCA molecules.

  • Washing: The column is washed with a specific buffer solution. This step removes unbound and non-specifically bound matrix components, while the MQCA remains bound to the antibodies.[7][8]

  • Elution: A different buffer is applied to the column, disrupting the antibody-antigen interaction and releasing the purified, concentrated MQCA for collection.[8]

  • Analysis: The clean eluate is then analyzed by an appropriate instrumental method, such as UPLC-MS/MS.

Experimental Workflow for MQCA Analysis

MQCA_Workflow cluster_prep Sample Preparation cluster_iac Immunoaffinity Cleanup cluster_analysis Analysis Sample Animal Tissue Sample (e.g., Pork, Fish, Shrimp) Homogenize Homogenization Sample->Homogenize Hydrolyze Enzymatic or Acid Hydrolysis Homogenize->Hydrolyze Extract Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Hydrolyze->Extract Load Load Extract onto IAC Extract->Load Crude Extract Wash Wash Column (Remove Interferences) Load->Wash Elute Elute MQCA (e.g., with Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Purified Eluate Analyze UPLC-MS/MS Analysis (MRM Mode) Evaporate->Analyze Quantify Quantification Analyze->Quantify Result Result Quantify->Result Final Concentration (µg/kg)

Caption: Experimental workflow from sample preparation to final quantification of MQCA.

Detailed Experimental Protocols

This protocol is a synthesis of methodologies described for the analysis of MQCA in animal tissues.[2][6][10]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g (± 0.02 g) of a representative, homogenized tissue sample (e.g., pork, shrimp, fish) into a 50 mL polypropylene centrifuge tube.

  • Hydrolysis: Some methods utilize an enzymatic or acid hydrolysis step to release conjugated MQCA. For example, a hydrochloric acid solution can be added, followed by incubation in a water bath.[10]

  • Extraction:

    • Add 10 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and ethyl acetate) to the sample tube.[10]

    • Vortex vigorously for 5 minutes, then centrifuge at 8000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step on the remaining pellet with another 10 mL of solvent.

    • Combine the supernatants.

  • Defatting (if necessary): For high-fat matrices, a defatting step with n-hexane may be required.

  • Solvent Exchange: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a buffer suitable for the immunoaffinity column, such as phosphate-buffered saline (PBS).

2. Immunoaffinity Column (IAC) Cleanup

  • Column Equilibration: Allow the MQCA immunoaffinity column to reach room temperature. Pass 2-3 mL of PBS (pH 7.4) through the column to equilibrate the support matrix.

  • Sample Loading: Pass the entire reconstituted sample extract through the IAC at a slow, steady flow rate of approximately 1 drop per second. This allows for maximum binding of MQCA to the antibodies.

  • Washing: After the entire sample has passed through, wash the column with 5-10 mL of PBS to remove any remaining matrix interferences. Follow with a wash of 5-10 mL of deionized water to remove salts.

  • Elution:

    • Place a clean collection vial under the column outlet.

    • Apply 2-3 mL of the elution solvent (e.g., methanol or an acidic methanol solution) to the column.

    • Collect the eluate containing the purified MQCA.

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 50 mm × 3.0 mm, 1.8 µm) is typically used.[10]

    • Mobile Phase: Gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5] Monitor for specific precursor-to-product ion transitions for MQCA for quantification and confirmation.

    • Quantification: Use an external standard method with a matrix-matched calibration curve for accurate quantification.[5][10]

Performance Characteristics

The use of immunoaffinity column cleanup provides excellent recovery and precision for the analysis of MQCA in various tissues.

Table 1: Method Performance in Porcine Muscle and Liver (HPLC-UV)

ParameterPorcine MusclePorcine Liver
Limit of Detection (LOD)1.0 µg/kg3.0 µg/kg
Limit of Quantification (LOQ)4.0 µg/kg10.0 µg/kg
Recovery (%)
Spiked at 4.0 µg/kg80.1%-
Spiked at 10.0 µg/kg85.3%82.5%
Spiked at 100 µg/kg87.7%86.4%
RSD (%) < 8.5%< 8.5%
Data sourced from Food Chem, 2017.[6]

Table 2: Method Performance in Animal Tissues (UPLC-MS/MS)

ParameterValue
Limit of Quantification (LOQ)0.5 µg/kg
Linearity (r²)> 0.995
Recovery (%) at Spiked Levels
0.5 µg/kg90.2% - 103.5%
2.0 µg/kg90.2% - 103.5%
20 µg/kg90.2% - 103.5%
Precision (RSD)
Intra-day RSD (n=6)1.8% - 6.7%
Inter-day RSD (n=6)3.5% - 7.6%
Data sourced from J Chromatogr B Analyt Technol Biomed Life Sci, 2018.[2]

The protocol described, utilizing immunoaffinity column cleanup, is a highly effective and reliable method for the determination of this compound (MQCA) residues in complex food matrices. The high specificity of the antibody-based purification results in clean extracts, which minimizes matrix effects and allows for low detection limits, high recovery rates, and excellent precision.[2][6] This methodology is well-suited for routine monitoring and regulatory enforcement to ensure food safety.

References

Synthesis of Novel Quinoxaline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel quinoxaline compounds, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Quinoxaline derivatives have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents.[3][4] The following application notes detail various synthetic strategies, from classical methods to modern green chemistry and microwave-assisted protocols, offering researchers a selection of methodologies to suit different laboratory settings and research objectives.

Protocol 1: Green Synthesis of Quinoxaline Derivatives Using Bentonite Clay K-10

This protocol describes an environmentally friendly approach to synthesizing quinoxaline derivatives at room temperature using bentonite clay K-10 as a catalyst.[2] This method avoids harsh reaction conditions and expensive reagents, offering a cost-effective and greener alternative to traditional methods.[2]

Experimental Protocol:

  • To a round bottom flask, add the substituted 1,2-phenylenediamine (1 mmol) and the α-dicarbonyl compound (1 mmol).

  • Add bentonite clay K-10 (as per optimized catalyst loading) and ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated through standard workup procedures, which typically involve filtration of the catalyst and removal of the solvent.

Quantitative Data:

Entry1,2-Phenylenediamineα-Dicarbonyl CompoundCatalystSolventTimeYield (%)
1o-phenylenediamineBenzilBentonite Clay K-10Ethanol-High
2Substituted o-phenylenediamineSubstituted BenzilBentonite Clay K-10Ethanol-Varies

Note: Specific reaction times and yields may vary depending on the specific substrates and catalyst loading. The original literature should be consulted for detailed optimization.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 1,2-Phenylenediamine (1 mmol) α-Dicarbonyl Compound (1 mmol) Flask Round Bottom Flask Reactants->Flask Catalyst_Solvent Bentonite Clay K-10 Ethanol Catalyst_Solvent->Flask Stirring Stir at Room Temperature Flask->Stirring Monitoring Monitor by TLC Stirring->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Evaporation Evaporate solvent Filtration->Evaporation Product Quinoxaline Derivative Evaporation->Product

Caption: Workflow for Bentonite Clay K-10 Catalyzed Synthesis.

Protocol 2: Microwave-Induced Iodine-Catalyzed Synthesis of Quinoxalines

This protocol utilizes microwave irradiation in the presence of a catalytic amount of iodine to achieve a rapid and efficient synthesis of quinoxaline derivatives.[5] This method offers the advantages of significantly reduced reaction times and high yields.[5][6]

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of iodine.

  • Add a 1:1 mixture of water and ethanol as the solvent.

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at a specified temperature and time (e.g., 160°C for 5 minutes).[6]

  • After cooling, the product is isolated by extraction and purified, typically by recrystallization.[7]

Quantitative Data:

Entry1,2-Diamine1,2-Dicarbonyl CompoundCatalystSolventTime (min)Yield (%)
1o-phenylenediamineBenzilIodineWater/Ethanol (1:1)5Excellent
2Substituted 1,2-diaminesVarious 1,2-dicarbonylsIodineWater/Ethanol (1:1)5High

Note: The reaction proceeds well with various substituents on the amino component.[5] The absence of iodine results in no reaction.[5]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Workup & Isolation Reactants 1,2-Diamine (1 mmol) 1,2-Dicarbonyl (1 mmol) Vessel Microwave Reaction Vessel Reactants->Vessel Catalyst_Solvent Iodine (catalytic) Water/Ethanol (1:1) Catalyst_Solvent->Vessel Microwave Microwave Irradiation (e.g., 160°C, 5 min) Vessel->Microwave Cooling Cool to Room Temp. Microwave->Cooling Extraction Extract with Solvent Cooling->Extraction Purification Recrystallization Extraction->Purification Product Quinoxaline Derivative Purification->Product

Caption: Workflow for Microwave-Assisted Quinoxaline Synthesis.

Protocol 3: One-Pot Synthesis of Quinoxalines via Oxidative Cyclization

This protocol describes a one-pot synthesis of quinoxalines from α-halo ketones and o-phenylenediamine through an oxidative cyclization reaction.[8]

Experimental Protocol:

  • Combine an equimolar quantity of the 1,2-diaminobenzene derivative and the phenacyl bromide in a suitable solvent such as THF.[2]

  • Add a catalyst, for example, pyridine, to the mixture.[2]

  • Stir the reaction at room temperature.

  • The reaction is typically complete within a few hours.[2]

  • Isolate the desired 2-phenyl quinoxaline product through appropriate workup procedures.

Quantitative Data:

Entry1,2-Diaminobenzene DerivativePhenacyl BromideCatalystSolventTime (h)Yield (%)
11,2-diaminobenzenePhenacyl bromidePyridineTHF2Good
2Substituted 1,2-diaminobenzeneSubstituted phenacyl bromidePyridineTHFVariesVaries

Logical Relationship of Reaction:

G Start_A 1,2-Diaminobenzene Derivative Reaction Condensation & Oxidation Start_A->Reaction Start_B Phenacyl Bromide Start_B->Reaction Product 2-Phenyl Quinoxaline Derivative Reaction->Product Catalyst Pyridine in THF Catalyst->Reaction

Caption: One-Pot Oxidative Cyclization Reaction.

Biological Significance and Signaling Pathways

Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery.[9] They are integral components of several therapeutic agents and natural products with a wide range of biological activities.[1][9] For instance, some quinoxaline-containing compounds act as inhibitors of specific enzymes or interact with cellular signaling pathways implicated in various diseases.

Recently, novel quinoxaline sulfonohydrazide derivatives have been designed and synthesized as inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, which are relevant targets for type II diabetes and associated cardiovascular complications.[10][11]

Illustrative Signaling Pathway Inhibition:

The diagram below illustrates the general concept of how a synthesized quinoxaline derivative might act as an inhibitor in a biological pathway, such as the inhibition of sPLA2, which is involved in inflammatory processes and diabetic complications.

G Substrate Phospholipids Enzyme sPLA2 Enzyme Substrate->Enzyme binds to Product Arachidonic Acid (Pro-inflammatory) Enzyme->Product catalyzes Inhibitor Quinoxaline Derivative Inhibitor->Inhibition Inhibition->Enzyme inhibits

Caption: Inhibition of sPLA2 by a Quinoxaline Derivative.

References

Application Notes and Protocols: Methyl 3-methylquinoxaline-2-carboxylate in the Development of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its role in tumor growth and metastasis makes it a critical target in oncology drug development. Small molecule inhibitors of VEGFR-2 have shown significant promise in cancer therapy. The quinoxaline scaffold has emerged as a privileged structure in the design of various kinase inhibitors. This document focuses on methyl 3-methylquinoxaline-2-carboxylate as a foundational scaffold for the development of potent VEGFR-2 inhibitors. While direct inhibitory data for the parent molecule is not extensively available in public literature, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this chemical class. These application notes provide an overview of the structure-activity relationships (SAR), relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: VEGFR-2 Inhibition by 3-Methylquinoxaline Derivatives

The following tables summarize the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of various derivatives based on the 3-methylquinoxaline scaffold. The data highlights how modifications to the core structure influence potency. It is important to note that the core scaffold, this compound, serves as a key synthetic intermediate for these more complex and potent derivatives.

Table 1: In Vitro VEGFR-2 Enzyme Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives [1][2][3]

Compound IDModification on Quinoxaline CoreVEGFR-2 IC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
27a 3-methylquinoxalin-2(1H)-one linked to N-phenylacetamide with a terminal tert-butyl group3.23.12
17b 3-methylquinoxalin-2(1H)-one linked to N-phenylacetamide with a terminal 3-chlorophenyl group2.73.12
11e 3-methylquinoxalin-2(1H)-one derivative with a 3-methoxy substitution2.63.07
28 Derivative of 27a4.23.12
30f 3-methylquinoxaline-2-thiol derivative4.93.12
31b 3-methylquinoxaline-2-thiol derivative5.13.12
30i 3-methylquinoxaline-2-thiol derivative6.13.12
15a 3-methylquinoxaline-2-thiol derivative with an aliphatic tail23.13.12
17a 3-methylquinoxalin-2(1H)-one derivative with an aliphatic tail11.23.12

Table 2: Cytotoxic Activity of Selected 3-Methylquinoxaline Derivatives against Cancer Cell Lines [1]

Compound IDMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
27a 7.74.53.51 (MCF-7), 2.17 (HepG2)
28 17.211.73.51 (MCF-7), 2.17 (HepG2)
30f 18.110.73.51 (MCF-7), 2.17 (HepG2)
30i 17.212.73.51 (MCF-7), 2.17 (HepG2)
31b 19.213.73.51 (MCF-7), 2.17 (HepG2)

Experimental Protocols

Synthesis of 3-Methylquinoxalin-2(1H)-one (A Precursor to this compound)

This protocol describes the synthesis of a key precursor to the title compound. The synthesis of this compound can be achieved by using methyl pyruvate instead of ethyl pyruvate in the following reaction.

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate (or Methyl pyruvate for direct synthesis of the methyl ester)

  • n-Butanol

  • Ethanol

  • Phosphorus oxychloride (POCl₃) - for subsequent chlorination if needed for derivatization

  • Reaction flask, condenser, heating mantle, filtration apparatus

Procedure:

  • Dissolve o-phenylenediamine (0.10 M) in n-butanol (300 mL) with warming.

  • Separately, dissolve ethyl pyruvate (0.10 M) in n-butanol (100 mL).

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Set the reaction mixture aside for 30 minutes, then heat it on a water bath for 1 hour.

  • Upon cooling, crystals of 3-methylquinoxalin-2(1H)-one will separate.

  • Collect the crystals by filtration, wash with n-hexane, and purify by recrystallization from ethanol.[4]

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration mTOR->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis

Caption: VEGFR-2 signaling cascade upon ligand binding.

Experimental Workflow for VEGFR-2 Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solutions (in DMSO) Assay_Plate Prepare 96-well Assay Plate (Compounds, Controls) Compound_Prep->Assay_Plate Add_Enzyme Add VEGFR-2 Enzyme and Substrate Assay_Plate->Add_Enzyme Initiate_Reaction Initiate with ATP Incubate at 30°C Add_Enzyme->Initiate_Reaction Stop_Reaction Add Luminescent Detection Reagent Initiate_Reaction->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro screening of VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_core Core Scaffold cluster_modifications Key Modifications cluster_outcome Biological Activity Core 3-Methylquinoxaline Modification1 Position 2: - 2(1H)-one (favored) - 2-thiol (less active) Core->Modification1 Modification2 Linker: - N-phenylacetamide Core->Modification2 Modification3 Terminal Group: - Aromatic (e.g., 3-chlorophenyl) > Aliphatic - Hydrophobic (e.g., tert-butyl) Core->Modification3 Potency Increased VEGFR-2 Inhibitory Potency Modification1->Potency Modification2->Potency Modification3->Potency

Caption: Key SAR insights for 3-methylquinoxaline VEGFR-2 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-methylquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methyl 3-methylquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues that may be encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. What is the best first step for purification?

A1: An oily residue suggests the presence of significant impurities. A multi-step purification approach is recommended. First, attempt to remove major impurities by liquid-liquid extraction. Dissolve the oil in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, such as the corresponding carboxylic acid. Follow this with a wash with brine. After drying and concentrating the organic layer, you can proceed with either column chromatography or recrystallization.

Q2: I am having trouble getting my this compound to crystallize. What can I do?

A2: If crystallization is not occurring, several factors could be at play:

  • Purity: The compound may be too impure to form a crystal lattice. Consider pre-purifying by column chromatography.

  • Solvent Choice: The solvent system may not be optimal. Ideal recrystallization solvents dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" of pure product, if available, can also induce crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals ("oiling out"). Allow the solution to cool slowly to room temperature before placing it in an ice bath. If it oils out, try re-heating the solution and adding a small amount of additional solvent before cooling again.

Q3: After running a silica gel column, my fractions are still showing impurities on TLC. What went wrong?

A3: Several issues could lead to poor separation during column chromatography:

  • Improper Solvent System: The polarity of your eluent may not be optimal for separating your compound from impurities. If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the eluent. If they are moving too slowly or not at all (low Rf), increase the eluent polarity.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Sample Application: The initial band of your compound should be as narrow as possible. Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column. Using a more non-polar solvent for application than your running eluent can also improve resolution.

  • Compound Degradation: Quinoxaline derivatives can sometimes be sensitive to acidic silica gel. If you suspect your compound is degrading on the column, you can use deactivated silica (by adding a small percentage of triethylamine to your eluent) or switch to a different stationary phase like alumina.

Q4: My purified product has a lower than expected melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure substance, requiring less energy to melt. Further purification by recrystallization or column chromatography is recommended.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This method is ideal for purifying larger quantities of crude product or for separating the target compound from impurities with different polarities.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent).

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is necessary.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid product.

  • Solvent Selection:

    • Place a small amount of the crude solid into several test tubes.

    • Add a few drops of different solvents to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate).

    • Continue adding the solvent until the solid is just dissolved. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper, or for more efficient drying, place them in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical data that might be obtained from the purification of this compound. These values are illustrative and can vary based on the scale of the reaction and the nature of the impurities.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical RecoverySolvent System/Conditions
Column Chromatography ~75%>98%60-80%Silica gel, Hexane:Ethyl Acetate (gradient from 9:1 to 7:3)
Recrystallization ~90%>99%70-90%Ethanol or Isopropanol

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.

Purification_Workflow Crude Crude Product LLE Liquid-Liquid Extraction (Optional, for oily crude) Crude->LLE Chromatography Column Chromatography Crude->Chromatography If solid crude LLE->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization For final polishing Pure Pure Product (>98%) Chromatography->Pure If sufficiently pure Recrystallization->Pure Analysis Purity Analysis (TLC, HPLC, NMR, MP) Pure->Analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Unsuccessful CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Impure Product is Impure CheckPurity->Impure LowYield Low Yield CheckPurity->LowYield Sub1 Column Chromatography Failed Impure->Sub1 After Column Sub2 Recrystallization Failed Impure->Sub2 After Recrystallization Action1 Optimize Solvent System (TLC screening) Sub1->Action1 Action2 Check for Degradation (Use deactivated silica) Sub1->Action2 Action3 Reduce Sample Load Sub1->Action3 Action4 Screen Different Solvents Sub2->Action4 Action5 Slow Cooling/ Add Seed Crystal Sub2->Action5 Action6 Pre-purify by Chromatography Sub2->Action6

Technical Support Center: Improving the Solubility of Methyl 3-methylquinoxaline-2-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Methyl 3-methylquinoxaline-2-carboxylate for bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my compound in the aqueous buffer of my bioassay. What is the likely cause?

A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. This typically occurs when a stock solution of the compound in an organic solvent is diluted into the aqueous assay buffer, and the final concentration of the organic solvent is too low to maintain the compound's solubility.

Q3: What are the primary strategies to improve the solubility of this compound for my bioassay?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds.[1] The most common approaches include:

  • Co-solvents: Using a water-miscible organic solvent to increase the solubility of the compound in the final assay medium.[2]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its aqueous solubility. However, as a methyl ester, this compound is not readily ionizable.

  • Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[3]

  • Inclusion Complexes with Cyclodextrins: Using cyclodextrins to form a complex with the compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, and the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions.[1]

Q4: Which solubilization strategy is best for my specific bioassay?

A4: The choice of solubilization method depends on several factors, including the specific requirements of your bioassay (e.g., cell-based or biochemical), the final desired concentration of the compound, and potential interferences of the solubilizing agents with the assay. The decision-making workflow below can guide you in selecting an appropriate strategy.

Troubleshooting Guides

Problem 1: Compound precipitates out of solution during the experiment.

Possible Cause Troubleshooting Step
Insufficient co-solvent concentration.Increase the percentage of the organic co-solvent in the final assay medium. Be mindful of the solvent tolerance of your assay system.
pH of the buffer is not optimal.While less likely to be effective for a methyl ester, you can test a range of pH values to see if it impacts solubility without affecting your assay.
Saturation limit exceeded.Decrease the final concentration of the compound in the assay.
Temperature fluctuations.Ensure that all solutions are maintained at a constant temperature throughout the experiment.

Problem 2: The solubilizing agent is interfering with the bioassay.

Possible Cause Troubleshooting Step
The organic solvent is affecting enzyme activity or cell viability.Perform a solvent tolerance test to determine the maximum concentration of the co-solvent that does not affect your assay. Consider switching to a less toxic co-solvent.
The surfactant is denaturing proteins or disrupting cell membranes.Run a control experiment with the surfactant alone to assess its effect on the assay. Try using a non-ionic surfactant, which is generally less harsh.
The cyclodextrin is interacting with other components of the assay.Test the effect of the cyclodextrin alone on your assay.

Data Presentation

Table 1: Solubility of 3-Methylquinoxaline-2-carboxylic Acid in Various Solvents

SolventSolubility
Dimethylformamide (DMF)25 mg/mL[4][5]
Dimethyl sulfoxide (DMSO)30 mg/mL[4][5]
Ethanol25 mg/mL[5]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[5]

Note: This data is for the carboxylic acid form. The methyl ester is expected to have higher solubility in organic solvents and lower solubility in aqueous buffers.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

  • Solvent Tolerance Test: Determine the maximum percentage of the chosen co-solvent that can be tolerated by your bioassay without affecting its performance. This is typically done by running the assay with varying concentrations of the co-solvent in the absence of the test compound.

  • Working Solution Preparation: Prepare an intermediate dilution of the stock solution in the same co-solvent.

  • Final Dilution: Add a small volume of the intermediate working solution to the pre-warmed aqueous assay buffer, ensuring that the final co-solvent concentration does not exceed the predetermined tolerance limit. Vortex immediately after addition to ensure rapid mixing and prevent precipitation.

Protocol 2: Solubilization using Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Complex Formation (Kneading Method):

    • Weigh out the this compound and the cyclodextrin (a molar ratio of 1:1 is a good starting point).

    • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.

    • Knead the paste thoroughly in a mortar for 30-60 minutes.

    • Dry the resulting solid under vacuum.

  • Solubility Testing: Dissolve the prepared complex in the aqueous assay buffer. Determine the maximum achievable concentration without precipitation.

Protocol 3: Solubilization using Surfactants
  • Surfactant Selection: Choose a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a polyoxyl castor oil derivative (e.g., Kolliphor EL), as they are generally less disruptive to biological systems.

  • Stock Solution Preparation: Prepare a stock solution of the surfactant in the desired aqueous buffer.

  • Compound Incorporation: Add the powdered this compound directly to the surfactant solution.

  • Sonication: Sonicate the mixture until the compound is fully dispersed and the solution becomes clear. This facilitates the formation of micelles with the compound encapsulated within.

  • Filtering: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_strategy Solubilization Strategy Selection cluster_methods Methods cluster_assay Bioassay cluster_troubleshooting Troubleshooting start This compound strategy Select Solubilization Method start->strategy cosolvent Co-solvent strategy->cosolvent Simple & Quick cyclodextrin Cyclodextrin strategy->cyclodextrin Improved Stability surfactant Surfactant strategy->surfactant Higher Loading lipid Lipid-Based strategy->lipid For Lipophilic Compounds assay Perform Bioassay cosolvent->assay cyclodextrin->assay surfactant->assay lipid->assay troubleshoot Precipitation or Assay Interference? assay->troubleshoot troubleshoot->strategy Yes, try another method success Successful Solubilization troubleshoot->success No

Caption: Decision workflow for selecting a solubilization strategy.

co_solvent_protocol prep_stock 1. Prepare high concentration stock in DMSO/Ethanol tolerance_test 2. Perform solvent tolerance test on bioassay prep_stock->tolerance_test prep_working 3. Prepare intermediate dilution in co-solvent tolerance_test->prep_working final_dilution 4. Add to aqueous buffer (below tolerance limit) & vortex prep_working->final_dilution assay Proceed to Bioassay final_dilution->assay

Caption: Co-solvent solubilization protocol workflow.

cyclodextrin_protocol select_cd 1. Select Cyclodextrin (e.g., HP-β-CD) knead 2. Knead compound and cyclodextrin with hydroalcoholic solvent select_cd->knead dry 3. Dry the complex under vacuum knead->dry dissolve 4. Dissolve complex in assay buffer dry->dissolve assay Proceed to Bioassay dissolve->assay

Caption: Cyclodextrin complexation protocol workflow.

References

Technical Support Center: Methyl 3-methylquinoxaline-2-carboxylate Scale-Up Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 3-methylquinoxaline-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue ID Problem Potential Causes Recommended Solutions
S-01 Low Yield 1. Incomplete reaction.[1] 2. Sub-optimal reaction temperature. 3. Poor mixing/agitation.[2] 4. Degradation of starting materials or product.1. Monitor reaction progress using TLC or HPLC. Consider extending reaction time. 2. Optimize temperature profile. A slight increase may improve kinetics, but monitor for side-product formation. 3. Ensure adequate agitation for the vessel size to maintain a homogeneous reaction mixture.[2] 4. Check the stability of reactants at the process temperature. Consider inert atmosphere (e.g., nitrogen blanket).
S-02 High Level of Impurities 1. Formation of side-products due to localized overheating.[3] 2. Presence of residual starting materials. 3. Impurities in starting materials. 4. Air/moisture sensitivity.1. Improve heat dissipation and temperature control. Consider slower addition of reagents for exothermic steps.[3] 2. Ensure reaction goes to completion. 3. Verify the purity of starting materials before use. 4. Conduct the reaction under an inert atmosphere.
P-01 Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate solvent for crystallization.1. Use an anti-solvent to induce precipitation.[4] 2. Purify the crude product by column chromatography or a wash step before crystallization. 3. Screen a range of solvents and solvent mixtures to find optimal crystallization conditions.
P-02 Product Color is Off-Spec (e.g., too dark) 1. Formation of colored impurities due to oxidation or side reactions. 2. Residual catalyst or reagents.1. Consider treatment with activated carbon. 2. Ensure efficient removal of all reagents and catalysts during work-up. Additional washing steps may be necessary.
E-01 Exothermic Reaction is Difficult to Control 1. Poor heat transfer in a large reactor.[2][3] 2. Addition rate of reagents is too fast.1. Ensure the reactor's cooling system is adequate for the scale. 2. Control the addition rate of the limiting reagent to manage the heat evolution.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis involves the condensation of o-phenylenediamine with a pyruvate derivative.[5] For industrial production, various synthetic strategies for quinoxalines have been developed to improve efficiency and reduce environmental impact, including catalyst-free methods and the use of greener solvents.[6]

Q2: What are the critical process parameters to monitor during scale-up?

Key parameters to monitor include reaction temperature, reagent addition rate, mixing efficiency, and reaction completion.[2][7] Inadequate control of these parameters can lead to poor yield, increased impurity formation, and safety hazards.

Q3: How can I improve the purity of my final product?

Purification can often be achieved through recrystallization.[8] If impurities persist, consider a pre-purification step such as a solvent wash or column chromatography of the crude product. The choice of solvent for recrystallization is critical and may require screening.

Q4: Are there any specific safety precautions for the scale-up of this synthesis?

The condensation reaction can be exothermic, so careful temperature control is crucial to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower.[2][3] It is recommended to perform a safety assessment before scaling up.

Q5: What solvents are recommended for the synthesis and purification?

For the synthesis, solvents like methanol or ethanol are often used in lab-scale preparations.[1] During scale-up, factors like cost, safety, and environmental impact become more important, and alternative solvents may be considered.[4][9] For purification by crystallization, a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for large-scale production.

Materials:

  • o-Phenylenediamine

  • Methyl 2-oxopropanoate (Methyl pyruvate)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of o-phenylenediamine (1.0 eq) in ethanol, slowly add methyl 2-oxopropanoate (1.05 eq) while maintaining the temperature at 20-25°C.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, the product may precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine reaction Condensation Reaction in Ethanol o_phenylenediamine->reaction methyl_pyruvate Methyl 2-oxopropanoate methyl_pyruvate->reaction workup Work-up & Isolation reaction->workup Reaction Mixture purification Purification (Recrystallization) workup->purification Crude Product final_product Methyl 3-methylquinoxaline- 2-carboxylate purification->final_product Pure Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion extend_time Extend Reaction Time or Increase Temperature Slightly check_completion->extend_time Incomplete check_mixing Evaluate Mixing Efficiency check_completion->check_mixing Complete incomplete Incomplete complete Complete improve_agitation Increase Agitation Speed or Use a Different Impeller check_mixing->improve_agitation Poor check_degradation Investigate Potential Product Degradation check_mixing->check_degradation Good poor_mixing Poor good_mixing Good

Caption: Troubleshooting decision tree for low yield issues.

References

"troubleshooting poor yield in quinoxaline cyclization reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields in quinoxaline cyclization reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during quinoxaline synthesis.

FAQs

Q1: My quinoxaline cyclization reaction is resulting in a very low yield. What are the most common causes?

Low yields in quinoxaline synthesis can stem from several factors. The most common culprits include suboptimal reaction conditions, purity of starting materials, and the choice of catalyst and solvent.[1][2][3] The classical method for quinoxaline preparation, the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires high temperatures and strong acid catalysts, which can lead to side reactions and degradation of products if not carefully controlled.[4][5]

Q2: How critical is the purity of my o-phenylenediamine and 1,2-dicarbonyl compound?

The purity of your starting materials is paramount. Impurities can interfere with the catalytic cycle, lead to the formation of undesired side products, and ultimately lower the overall yield of the desired quinoxaline derivative. It is highly recommended to use purified reagents. For instance, commercially available starting materials are often used without further purification, but in cases of low yield, purification by recrystallization or chromatography should be considered.[6]

Q3: Can the choice of solvent significantly impact the reaction yield?

Absolutely. The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.[2][7] The choice of solvent can dramatically affect reaction rates and yields.[2][8] For example, in some systems, protic solvents like ethanol have been shown to provide excellent yields, while aprotic solvents might be less effective.[2] It is often beneficial to screen a variety of solvents to find the optimal one for your specific substrate combination.[2][7]

Q4: I am not using a catalyst. Is one necessary?

While the condensation can proceed without a catalyst, it often requires harsh conditions like high temperatures and long reaction times, which can negatively impact the yield.[3][4][5] Catalysts can significantly improve reaction rates and yields under milder conditions.[4][9][10] In many cases, a reaction that does not proceed at room temperature in the absence of a catalyst can give high yields when one is introduced.[4]

Q5: What are some common side reactions that can occur during quinoxaline synthesis?

Side reactions can compete with the desired cyclization, leading to a lower yield. Oxidation of the o-phenylenediamine starting material is a potential issue.[11] Additionally, if the dicarbonyl compound is prone to self-condensation or other rearrangements under the reaction conditions, this will consume the starting material and reduce the yield of the quinoxaline product.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_optimize Optimization Steps start Low Yield in Quinoxaline Synthesis check_purity Verify Purity of Starting Materials (o-phenylenediamine, dicarbonyl) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If Purity is Confirmed solution Improved Yield check_purity->solution If Impurities were the Issue check_catalyst Evaluate Catalyst System optimize_conditions->check_catalyst If Yield is Still Low optimize_conditions->solution If Yield Improves solvent_screen Solvent Screening optimize_conditions->solvent_screen analyze_side_products Analyze Byproducts and Side Reactions check_catalyst->analyze_side_products If Catalyst is Optimized check_catalyst->solution If Yield Improves analyze_side_products->optimize_conditions Identify and Mitigate analyze_side_products->solution If Side Reactions are Suppressed temp_screen Temperature Screening solvent_screen->temp_screen time_screen Reaction Time Study temp_screen->time_screen time_screen->check_catalyst If Yield is Still Low

Caption: A troubleshooting decision tree for addressing poor yields in quinoxaline synthesis.

Data on Reaction Condition Optimization

Optimizing reaction parameters is a critical step in improving the yield of quinoxaline cyclization. Below are tables summarizing the effects of different catalysts and solvents on reaction yields, based on published data.

Table 1: Effect of Different Catalysts on Quinoxaline Yield

CatalystAmount (mg)SolventTemperature (°C)Time (min)Yield (%)Reference
None-Toluene251200[4]
Alumina (Al)-Toluene251200[4]
AlCuMoVP100Toluene2512092[4]
AlFeMoVP100Toluene2512080[4]
MAP3EthanolRoom Temp.496[12]
DAP3EthanolRoom Temp.298[12]
TSP3EthanolRoom Temp.297[12]
Phenol20 mol%H₂O:Ethanol (3:7)Room Temp.-High[13]

Table 2: Effect of Different Solvents on Quinoxaline Yield

SolventCatalystTemperatureYield (%)Reference
DichloromethaneNa₂PdP₂O₇Room Temp.86[2]
Ethyl AcetateNa₂PdP₂O₇Room Temp.87[2]
AcetonitrileNa₂PdP₂O₇Room Temp.70[2]
PropanolNa₂PdP₂O₇Room Temp.83[2]
MethanolNa₂PdP₂O₇Room Temp.90[2]
EthanolNa₂PdP₂O₇Room Temp.98[2]
WaterNa₂PdP₂O₇Room Temp.49[2]

Key Experimental Protocols

Below are generalized protocols for quinoxaline synthesis based on literature. These should be adapted for specific substrates and reaction scales.

General Procedure for Catalyst Screening

A mixture of an aryl 1,2-diamine (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and the catalyst (e.g., 100 mg of a solid catalyst or a specified mol%) in the chosen solvent (5-10 mL) is stirred in a reaction vessel.[4] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated. For solid catalysts, this may involve filtering the catalyst and evaporating the solvent.[14] The crude product is then purified, typically by recrystallization or column chromatography.[15][16]

General Procedure for Solvent Screening

The general procedure for catalyst screening is followed, but the catalyst and its amount are kept constant while different solvents are used for the reaction.[2] This allows for the direct comparison of the effect of the solvent on the reaction yield.

Reaction Mechanism and Pathway

Understanding the reaction mechanism can provide insights into potential points of failure. The generally accepted mechanism for the acid-catalyzed cyclization is depicted below.

ReactionMechanism diamine o-Phenylenediamine imine Imine Intermediate diamine->imine Condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->imine cyclized_int Cyclized Intermediate (Dihydroquinoxaline) imine->cyclized_int Intramolecular Cyclization quinoxaline Quinoxaline cyclized_int->quinoxaline Oxidation/ Dehydration catalyst Catalyst (e.g., Acid) catalyst->imine

Caption: The general reaction mechanism for quinoxaline synthesis.

References

"minimizing side reactions in the esterification of 3-methylquinoxaline-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the esterification of 3-methylquinoxaline-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the esterification of 3-methylquinoxaline-2-carboxylic acid, offering potential causes and solutions.

Issue 1: Low or No Ester Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can even be used as the solvent) or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1]
Insufficient Catalyst Activity Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in sufficient quantity. For substrates sensitive to strong acids, consider using milder catalysts like solid acid resins (e.g., Dowex H+) or Lewis acids.[2][3][4]
Steric Hindrance The methyl group at the 3-position may cause some steric hindrance. If reacting with a bulky alcohol, consider using a less hindered alcohol or employing a coupling agent-based method (e.g., DCC/DMAP, POCl₃) which can be more effective for sterically hindered substrates.[5]
Decomposition of Starting Material High temperatures and strong acidic conditions can potentially lead to the degradation of the quinoxaline ring or decarboxylation. Monitor the reaction temperature closely and consider using milder reaction conditions or alternative esterification methods.

Issue 2: Presence of Significant Side Products

Potential Cause Troubleshooting Steps
Decarboxylation A significant side reaction for aromatic carboxylic acids at elevated temperatures is decarboxylation, leading to the formation of 3-methylquinoxaline.[6] To minimize this, conduct the reaction at the lowest effective temperature. Alternative, non-thermal methods like those using coupling agents at room temperature are preferable.
Ether Formation In acid-catalyzed esterifications, particularly with Lewis acids, the alcohol can undergo self-condensation to form an ether.[2] Using a Brønsted acid and carefully controlling the temperature can reduce this side reaction. Ensure the alcohol is dry.
N-Acylurea Formation When using carbodiimide coupling agents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield of the desired ester.[7] To mitigate this, add a nucleophilic catalyst such as 4-DMAP, which intercepts the intermediate to form a more reactive acylpyridinium species.
Ring-Related Side Reactions The quinoxaline nitrogen atoms are weakly basic and can be protonated by strong acids. While the quinoxaline ring is generally stable, prolonged exposure to harsh acidic conditions and high temperatures should be avoided to prevent potential degradation or side reactions.[8]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Removal of Acid Catalyst After the reaction, the acidic catalyst must be neutralized. A thorough workup with a mild base (e.g., saturated NaHCO₃ solution) is crucial. If the ester is acid-sensitive, consider using a solid, recoverable acid catalyst.[3][4]
Separation from Unreacted Carboxylic Acid If the reaction has not gone to completion, the unreacted 3-methylquinoxaline-2-carboxylic acid can be removed by extraction with a mild aqueous base. The desired ester will remain in the organic layer.
Water-Soluble Byproducts Byproducts from methods using coupling agents like DCC (dicyclohexylurea) are often insoluble in common organic solvents and can be removed by filtration. Using water-soluble coupling agents like EDC can simplify purification as the byproducts can be removed with an aqueous wash.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to watch out for?

A1: The most significant side reaction is likely decarboxylation of the 3-methylquinoxaline-2-carboxylic acid to form 3-methylquinoxaline, especially when using high temperatures (above 150°C) as is common in Fischer esterification.[6][9]

Q2: Can the nitrogen atoms in the quinoxaline ring interfere with the esterification?

A2: Yes, the weakly basic nitrogen atoms can be protonated by the acid catalyst. This may slightly reduce the catalyst's effectiveness and could potentially influence the electronic properties of the carboxylic acid group, but it does not typically prevent the reaction. However, it is a factor to consider when choosing the type and amount of catalyst.

Q3: Is Fischer esterification the best method for this compound?

A3: While Fischer esterification is a classic and often effective method, it may not be optimal for 3-methylquinoxaline-2-carboxylic acid due to the risk of decarboxylation at high temperatures.[1] Milder methods that proceed at or below room temperature, such as those employing coupling agents (e.g., DCC/DMAP, POCl₃, or T3P), are often better alternatives to minimize side reactions and improve yield.[5][10]

Q4: How can I improve the yield of my esterification reaction?

A4: To improve the yield, you can:

  • Use a large excess of the alcohol.

  • Actively remove water during the reaction (e.g., with a Dean-Stark trap).

  • Choose an alternative esterification method that is less prone to equilibrium limitations and side reactions, such as using a coupling agent.

Q5: What are some recommended conditions for a methyl or ethyl ester synthesis?

A5: For a methyl or ethyl ester, you could try a modified Fischer esterification by refluxing the carboxylic acid in a large excess of methanol or ethanol with a catalytic amount of concentrated sulfuric acid. Alternatively, a more controlled approach would be to use a coupling agent. For example, reacting the acid with the alcohol in the presence of a reagent like POCl₃ at room temperature can give high yields.[5]

Quantitative Data Summary

Esterification Method Typical Temperature Typical Reaction Time Expected Yield Key Potential Side Reactions
Fischer (H₂SO₄ catalyst) 80-120°C (Reflux)4-24 hoursModerate to GoodDecarboxylation, Ether formation
DCC/DMAP 0°C to Room Temp2-12 hoursGood to ExcellentN-Acylurea formation
POCl₃ Room Temperature1-4 hoursGood to ExcellentFormation of acyl chloride intermediate
Solid Acid Catalyst (e.g., Dowex) 60-100°C12-48 hoursModerate to GoodDecarboxylation (at higher temps)

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

  • To a round-bottom flask equipped with a reflux condenser, add 3-methylquinoxaline-2-carboxylic acid (1.0 eq).

  • Add the desired alcohol (e.g., methanol or ethanol) in large excess (e.g., 20-50 eq), which will also act as the solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification using DCC and DMAP

  • Dissolve 3-methylquinoxaline-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_method Esterification Method cluster_process Reaction & Workup cluster_end Final Product Acid 3-Methylquinoxaline- 2-carboxylic Acid Reaction Reaction Mixture Acid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Fischer Fischer Esterification (Acid Catalyst, Heat) Fischer->Reaction Coupling Coupling Agent (e.g., DCC/DMAP) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Ester Desired Ester Purification->Ester

Caption: General workflow for the esterification of 3-methylquinoxaline-2-carboxylic acid.

Troubleshooting_Logic Start Esterification Reaction LowYield Low Yield? Start->LowYield SideProducts Side Products Detected? Start->SideProducts LowYield->SideProducts No CheckEquilibrium Action: - Increase alcohol excess - Remove H₂O LowYield->CheckEquilibrium Yes Decarboxylation Decarboxylation Product? SideProducts->Decarboxylation Yes OtherSideProducts Other Byproducts? SideProducts->OtherSideProducts No CheckEquilibrium->SideProducts CheckCatalyst Action: - Use fresh catalyst - Consider milder options CheckCatalyst->SideProducts LowerTemp Action: - Lower reaction temp - Use non-thermal method Decarboxylation->LowerTemp Yes Decarboxylation->OtherSideProducts No OptimizeMethod Action: - Change catalyst type - Adjust stoichiometry OtherSideProducts->OptimizeMethod Yes

Caption: Troubleshooting logic for identifying and resolving issues in the esterification reaction.

References

"stability issues of Methyl 3-methylquinoxaline-2-carboxylate under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Methyl 3-methylquinoxaline-2-carboxylate for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly under basic conditions, which leads to the formation of 3-methylquinoxaline-2-carboxylic acid. The stability can also be influenced by the substitution pattern on the quinoxaline ring. Additionally, like many organic molecules, prolonged exposure to high temperatures and UV light may cause degradation.

Q2: How stable is this compound in aqueous solutions?

Q3: What are the known degradation products of this compound?

A3: The primary and most well-documented degradation product is 3-methylquinoxaline-2-carboxylic acid, formed via hydrolysis of the methyl ester group[1]. Other potential degradation pathways, such as oxidation or photodecomposition, may lead to different products, but these are not as extensively characterized in the available literature. For some quinoxaline derivatives, tautomerization of the reduced form can be a degradation pathway under alkaline conditions[2].

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable to minimize hydrolysis from atmospheric moisture and potential thermal degradation.

Troubleshooting Guide

Issue 1: I observe the formation of a more polar byproduct during my reaction work-up.

  • Question: My reaction mixture, which contains this compound, is showing a new, more polar spot on the TLC plate after an aqueous basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution). What is happening?

  • Answer: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-methylquinoxaline-2-carboxylic acid. The carboxylic acid is significantly more polar than the starting ester, resulting in a lower Rf value on silica gel TLC. The use of aqueous base in your work-up is likely catalyzing this hydrolysis[1].

    • Solution: If the carboxylic acid is an undesired byproduct, avoid basic aqueous solutions during work-up. Use neutral water or a mild acidic wash (e.g., dilute HCl) if your compound is stable to acid. Alternatively, perform the work-up at low temperatures to minimize the rate of hydrolysis.

Issue 2: My compound seems to be degrading during purification by silica gel chromatography.

  • Question: I am trying to purify this compound on a silica gel column, but I am getting poor recovery and see evidence of decomposition in the collected fractions. Why is this happening?

  • Answer: Silica gel is slightly acidic and can retain moisture, which may be sufficient to cause hydrolysis of the ester on the column, especially if the elution time is long. Some quinoxaline derivatives have also been observed to degrade during storage, which could be exacerbated by interaction with the stationary phase[3].

    • Solution:

      • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in your eluent).

      • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil for your chromatography.

      • Minimize purification time: Use flash chromatography with sufficient pressure to speed up the elution and reduce the contact time of your compound with the silica gel.

Issue 3: I am seeing a loss of my compound in solution over time, even when stored in the dark.

  • Question: I prepared a stock solution of this compound in an alcohol-based solvent, and the concentration appears to be decreasing over a few days. What could be the cause?

  • Answer: If the alcohol used as a solvent contains any basic or acidic impurities, it could be catalyzing a slow hydrolysis or transesterification reaction. Additionally, some quinoxaline derivatives have shown limited stability in solution, with degradation observed even during storage[3].

    • Solution:

      • Use high-purity, anhydrous solvents: Ensure your solvent is of high purity and is anhydrous to minimize water- and impurity-driven degradation.

      • Consider aprotic solvents: For storage of solutions, consider using aprotic solvents like DMSO, DMF, or acetonitrile, which are less likely to participate in hydrolysis.

      • Prepare fresh solutions: For sensitive experiments, it is always best to prepare solutions of this compound fresh.

Stability Profile Summary

The following table summarizes the known and inferred stability characteristics of this compound under various experimental conditions.

ConditionStabilityPrimary Degradation PathwayNotes
Acidic (aq) SusceptibleHydrolysisThe rate is dependent on pH and temperature.
Neutral (aq) Moderately StableSlow HydrolysisStability is expected to be better than under acidic or basic conditions.
Basic (aq) Highly SusceptibleHydrolysisRapidly hydrolyzes to the corresponding carboxylic acid.
Thermal Moderately StableDecompositionA related carboxamide derivative shows decomposition after melting[3].
Photochemical Potentially UnstablePhotodegradationQuinoxaline derivatives can be photosensitive.
Solid State Generally Stable-Recommended to store in a cool, dry, dark place.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability. This is a crucial step in developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase of your analytical method.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 1 hour.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the solvent to prepare a 1 mg/mL solution.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photostability:

    • Expose the solid compound or a solution (1 mg/mL in a photostable solvent like quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, prepare a 0.1 mg/mL solution from the stressed sample.

3. Analysis:

  • Analyze all the stressed samples and a non-stressed control sample using a suitable stability-indicating method, such as HPLC with a UV or mass spectrometric detector.

  • Compare the chromatograms to identify and quantify the degradation products.

Visualizations

Hydrolysis_Pathway cluster_products Products Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Intermediate->Ester - OH⁻ Acid 3-Methylquinoxaline-2-carboxylic Acid Intermediate->Acid - OCH₃⁻ Methanol Methanol

Caption: Base-catalyzed hydrolysis of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Compare Compare with Control Analyze->Compare

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Resistance in Antimicrobial Studies with Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoxaline derivatives to combat antimicrobial resistance.

Troubleshooting Guides

This section addresses common issues encountered during antimicrobial studies with quinoxaline derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of Quinoxaline Derivative The compound may precipitate in the testing medium, especially at higher concentrations.[1]- Use a standard research solvent like DMSO to prepare the initial stock solution.[1]- Ensure the final concentration of the solvent in the assay does not affect bacterial growth.- Assess solubility through methods like centrifugation or spectroscopy.[1]- Consider that precipitation may not be visible to the naked eye.[1]
Inconsistent Minimum Inhibitory Concentration (MIC) Results - Inoculum size is not standardized.- Contamination of the bacterial culture or testing medium.- Degradation of the quinoxaline compound.- Variation in incubation time or temperature.- Prepare a standardized inoculum using a McFarland standard.[2]- Perform a purity check of the bacterial culture before starting the assay.- Include a negative control (broth only) and a positive control (bacteria with no compound) to check for contamination and ensure adequate growth.[3]- Prepare fresh stock solutions of the compound for each experiment.[4]- Strictly adhere to standardized incubation conditions (e.g., 35°C for 16-24 hours).[3][5]
No Zone of Inhibition in Disk Diffusion Assay - The compound may not be suitable for the disk diffusion method due to poor diffusion in agar.- The concentration of the compound on the disk is too low.- The bacterial strain is highly resistant.- Use a broth-based method like broth microdilution to determine the MIC, as it is generally more reliable for novel compounds.[1][3]- Increase the concentration of the quinoxaline derivative on the disk.- Test the compound against a known susceptible reference strain to validate the experimental setup.
Quinoxaline Derivative Shows Lower-Than-Expected Activity - The specific bacterial strain possesses resistance mechanisms not targeted by the compound.- The compound may be degraded by bacterial enzymes.- The presence of N-oxide groups, which can be crucial for activity, may be lost.[6]- Characterize the resistance mechanisms of the test organism (e.g., efflux pumps, enzymatic degradation).- Investigate the stability of the compound in the presence of the bacteria.- For quinoxaline 1,4-di-N-oxide derivatives, the loss of the N-oxide groups can lead to a decrease or loss of antibacterial activity.[6]
Synergy Assay (Checkerboard) Yields Ambiguous Results - Incorrect concentration ranges for one or both compounds.- Mathematical errors in calculating the Fractional Inhibitory Concentration Index (FICI).- Perform preliminary MIC tests for each compound individually to determine the appropriate concentration range for the synergy assay.- Double-check the FICI calculations. A FICI of ≤ 0.5 typically indicates synergy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action by which quinoxaline derivatives overcome antimicrobial resistance?

Quinoxaline derivatives exhibit a variety of mechanisms to combat bacteria, including those with resistance.[7][8] One of the known mechanisms involves the intercalation of the quinoxaline structure into bacterial DNA, which disrupts DNA replication and leads to cell death.[9] Another significant mechanism, particularly for quinoxaline 1,4-di-N-oxide derivatives, is the induction of reactive oxygen species (ROS).[9] This oxidative stress damages cellular components and can be effective against a broad spectrum of bacteria.[2][9] Some derivatives may also affect membrane-associated functions like ATP synthesis.[1]

Q2: How can I effectively test for synergistic effects between a quinoxaline derivative and a conventional antibiotic?

The most common method is the checkerboard assay, which allows for the determination of the Fractional Inhibitory Concentration Index (FICI).[9] This involves preparing a two-dimensional array of serial dilutions of both the quinoxaline derivative and the conventional antibiotic in a microtiter plate. After inoculation with the test organism and incubation, the MIC of each compound in combination is determined. The FICI is then calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic. A study on 3-hydrazinoquinoxaline-2-thiol in combination with penicillin against MRSA showed a significant reduction in the MIC of penicillin, demonstrating a synergistic effect.[9]

Q3: What structural features of quinoxaline derivatives are important for their antimicrobial activity?

The antimicrobial activity of quinoxaline derivatives is highly dependent on their chemical structure. For quinoxaline 1,4-di-N-oxide derivatives, the N-oxide groups are often crucial for their biological activity.[6] The introduction of electron-withdrawing substituents on the quinoxaline ring, such as a chlorine atom at the 7-position, has been shown to increase antibacterial activity.[6] Conversely, electron-donating groups may reduce activity.[6] The type and position of substituents at the 2 and 3 positions of the quinoxaline ring also play a significant role in determining the spectrum and potency of antimicrobial action.[10]

Q4: My quinoxaline derivative is active against Gram-positive bacteria but not Gram-negative bacteria. What could be the reason?

This is a common observation. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, often preventing compounds from reaching their intracellular targets. Quinoxalines are known to exhibit preferential action against Gram-positive bacteria.[9] Additionally, Gram-negative bacteria possess efficient efflux pumps that can actively remove the compound from the cell before it can exert its effect. To overcome this, medicinal chemistry efforts could focus on modifying the quinoxaline structure to enhance its penetration through the outer membrane or to make it a poor substrate for efflux pumps.

Q5: Are there specific quinoxaline derivatives that have shown promise against multi-drug resistant (MDR) strains like MRSA or ESBL-producing bacteria?

Yes, several studies have highlighted the potential of quinoxaline derivatives against MDR strains. For instance, certain derivatives have shown low MICs (1–4 µg/mL) against methicillin-resistant Staphylococcus aureus (MRSA).[4] One study demonstrated that 3-hydrazinoquinoxaline-2-thiol was effective against various clinical MRSA strains.[11] The same compound also showed activity against some extended-spectrum beta-lactamase (ESBL)-producing organisms.[11][12] Quinoxaline derivatives are considered promising candidates in the fight against AMR due to their efficacy against a broad spectrum of bacteria, including multi-drug resistant strains.[7][13]

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against resistant bacterial strains as reported in the literature.

Quinoxaline DerivativeBacterial StrainResistance ProfileMIC (µg/mL)Reference
Unspecified Quinoxaline DerivativeStaphylococcus aureusMethicillin-Resistant (MRSA)1 - 4[4]
3-hydrazinoquinoxaline-2-thiolStaphylococcus aureusMethicillin-Resistant (MRSA)32[9]
3-hydrazinoquinoxaline-2-thiol + PenicillinStaphylococcus aureusMethicillin-Resistant (MRSA)4 (for the quinoxaline)[9]
Penicillin + 3-hydrazinoquinoxaline-2-thiolStaphylococcus aureusMethicillin-Resistant (MRSA)64 (for Penicillin)[9]
3-hydrazinoquinoxaline-2-thiolESBL-producing isolatesExtended-Spectrum Beta-Lactamase16 - 256[12]
2,3-disubstituted quinoxaline (Compound 2d)Escherichia coliNot Specified8[10]
2,3-disubstituted quinoxaline (Compound 3c)Escherichia coliNot Specified8[10]
2,3-disubstituted quinoxaline (Compound 2d, 3c, 4, 6a)Bacillus subtilisNot Specified16[10]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Objective: To determine the lowest concentration of a quinoxaline derivative that inhibits the visible growth of a microorganism.[3]

Materials:

  • Quinoxaline derivative stock solution (typically in DMSO).[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • Positive control (bacteria in broth).

  • Negative control (broth only).

Procedure:

  • Prepare Dilutions: Perform serial two-fold dilutions of the quinoxaline derivative in CAMHB directly in the 96-well plate.[3] The final volume in each well is typically 50-100 µL.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well. Do not add bacteria to the negative control wells.

  • Incubation: Cover the plates and incubate at 35°C for 16-24 hours.[5]

  • Reading Results: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible turbidity (growth).[5] This can be assessed visually or with a plate reader.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between a quinoxaline derivative and a known antibiotic.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the quinoxaline derivative horizontally and the conventional antibiotic vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-24 hours).

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

experimental_workflow cluster_prep Preparation & Initial Screening cluster_invitro In Vitro Testing cluster_analysis Data Analysis & Interpretation Compound Obtain Quinoxaline Derivative Solubility Solubility & Stability Testing Compound->Solubility Stock Prepare Stock Solution (e.g., in DMSO) Solubility->Stock MIC Determine MIC (Broth Microdilution) Stock->MIC Resistant Test Against Resistant Strains (e.g., MRSA, ESBL) MIC->Resistant Synergy Checkerboard Assay (Synergy Testing) MIC->Synergy MoA Mechanism of Action Studies Resistant->MoA Synergy->MoA Data Analyze Data (Calculate MIC, FICI) MoA->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Report Report Findings SAR->Report

Caption: General experimental workflow for evaluating quinoxaline derivatives.

mechanism_of_action Quinoxaline Quinoxaline 1,4-di-N-oxide BacterialCell Bacterial Cell Quinoxaline->BacterialCell Enters ROS Generation of Reactive Oxygen Species (ROS) BacterialCell->ROS Induces Damage Oxidative Damage ROS->Damage DNA DNA Damage Damage->DNA Protein Protein Damage Damage->Protein Lipid Lipid Peroxidation Damage->Lipid CellDeath Cell Death DNA->CellDeath Protein->CellDeath Lipid->CellDeath

Caption: Proposed mechanism of action via ROS generation.

troubleshooting_mic Start Inconsistent MIC Results CheckInoculum Is Inoculum Standardized (e.g., 0.5 McFarland)? Start->CheckInoculum CheckControls Are Negative/Positive Controls Clear/Turbid? CheckInoculum->CheckControls Yes SolutionInoculum Action: Standardize inoculum using a McFarland standard. CheckInoculum->SolutionInoculum No CheckCompound Is Compound Stock Solution Fresh? CheckControls->CheckCompound Yes SolutionContamination Action: Check for contamination. Repeat with aseptic technique. CheckControls->SolutionContamination No SolutionCompound Action: Prepare fresh stock solution before each experiment. CheckCompound->SolutionCompound No End Problem Resolved CheckCompound->End Yes SolutionInoculum->End SolutionContamination->End SolutionCompound->End

Caption: Troubleshooting logic for inconsistent MIC results.

References

"refining analytical methods for trace level detection of Methyl 3-methylquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of Methyl 3-methylquinoxaline-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the trace level detection of this compound?

A1: The most prevalent and sensitive technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for trace-level analysis in complex matrices such as pharmaceutical preparations. Methods for the closely related compound, 3-methylquinoxaline-2-carboxylic acid (MQCA), utilize reverse-phase C18 columns with gradient elution using mobile phases like methanol and 0.2% formic acid.[1] Detection is typically performed using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).[1][2]

Q2: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A2: The molecular weight of this compound is 202.21 g/mol .[3] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 203.2. Further fragmentation in MS/MS would likely involve the loss of the methyl ester group or parts of the quinoxaline ring structure.

Q3: What are typical sample preparation steps for analyzing this compound in a pharmaceutical matrix?

A3: Sample preparation is critical to remove interfering substances from the matrix. A general workflow involves:

  • Extraction: The sample is typically dissolved in a suitable organic solvent. For related quinoxaline compounds, extraction from biological matrices has been performed using acetonitrile and ethyl acetate.[4]

  • Deproteination: If working with biological samples, proteins can be precipitated using agents like 5% metaphosphoric acid in 10% methanol.[1]

  • Clean-up: Solid-phase extraction (SPE) is commonly used for purification. For similar compounds, mixed-mode anion-exchange columns (like Oasis MAX) or C18 cartridges have proven effective.[1][5]

Q4: How can I improve the peak shape of my analyte?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors.[6][7] To troubleshoot:

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For nitrogen-containing heterocyclic compounds, adjusting the pH can significantly impact peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[7]

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and the stationary phase.[7] Using an end-capped column or adding a mobile phase modifier like a small amount of a competing base can help.

  • System Issues: Check for voids in the column or blockages in the system tubing and frits.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
No Peak or Very Small Peak Injection issue (e.g., air bubble in the syringe, clogged needle).Purge the injector and ensure the sample loop is completely filled.
Analyte degradation.Investigate the stability of this compound under your sample preparation and storage conditions. Quinoxaline derivatives can be susceptible to hydrolysis.[10]
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure correct proportions if using a gradient.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a competing base to the mobile phase or use a highly end-capped column.[8]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Dead volume in the system.Check all fittings and tubing for proper connections.
Poor Peak Shape (Fronting) Sample overload.Reduce the concentration of the sample or the injection volume.[7]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and proper pump performance.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column aging.Replace the column if retention times consistently decrease.
Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity Inefficient ionization.Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[11] The optimal sprayer position can also enhance signal for certain analytes.[12]
Matrix suppression.Improve sample cleanup to remove interfering matrix components. Diluting the sample may also help.
Incorrect MS/MS transition.Optimize the precursor and product ions for MRM mode. This involves infusing a standard solution of the analyte and performing a product ion scan.
Unstable Signal Fluctuating ESI spray.Check for blockages in the ESI needle. Ensure a consistent flow of mobile phase.
Contaminated ion source.Clean the ion source components according to the manufacturer's instructions.
No Signal No analyte reaching the detector.Check for clogs in the transfer line from the HPLC to the MS.
Incorrect instrument settings.Verify that the MS is in the correct ionization mode and that the correct m/z ranges are being scanned.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the closely related compound, 3-methylquinoxaline-2-carboxylic acid (MQCA), which can serve as a starting point for method development for this compound.

Parameter Value Matrix Analytical Method Citation
Linearity Range 1.0 - 20.0 µg/LAnimal TissueHPLC-MS/MS[1]
1.0 - 50 µg/LPorkHPLC-MS/MS[4]
2 - 500 µg/LAnimal & Aquatic ProductsUPLC-MS/MS[5]
Limit of Quantitation (LOQ) 0.1 µg/kgAnimal TissueHPLC-MS/MS[1]
3.00 - 6.00 µg/kgAnimal & Aquatic ProductsUPLC-MS/MS[5]
Limit of Detection (LOD) 0.90 - 1.80 µg/kgAnimal & Aquatic ProductsUPLC-MS/MS[5]
0.4 µg/kgChicken MuscleLC-MS/MS[13]
Recovery 62.4% - 118%Animal TissueHPLC-MS/MS[1]
90.5% - 119.6%PorkHPLC-MS/MS[4]
73.6% - 89.0%Animal & Aquatic ProductsUPLC-MS/MS[5]
96.3% - 103.7% (with internal standard)Chicken MuscleLC-MS/MS[13]

Experimental Protocols

Sample Preparation for Pharmaceutical Formulations

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Weighing: Accurately weigh a portion of the homogenized pharmaceutical product.

  • Dissolution: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sonication: Sonicate the sample for 15-20 minutes to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method for Analysis

This is a starting point for method development, based on methods for similar compounds.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: ~3-4 kV

    • Nebulizer Gas Pressure: ~30-40 psi

    • Drying Gas Flow: ~8-12 L/min

    • Drying Gas Temperature: ~300-350 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Pharmaceutical Sample Dissolution Dissolution in Solvent Sample->Dissolution Cleanup Cleanup (e.g., SPE) Dissolution->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample HPLC HPLC Separation FinalSample->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Observed in Chromatogram CheckPeakShape Is Peak Shape Poor? Start->CheckPeakShape CheckRetentionTime Is Retention Time Shifting? Start->CheckRetentionTime CheckSignal Is Signal Low or Absent? Start->CheckSignal Tailing Tailing? CheckPeakShape->Tailing RT_MobilePhase Check Mobile Phase Composition & Prep CheckRetentionTime->RT_MobilePhase RT_Temperature Check Column Temperature Stability CheckRetentionTime->RT_Temperature RT_ColumnAge Consider Column Aging CheckRetentionTime->RT_ColumnAge Signal_Ionization Optimize ESI Source Parameters CheckSignal->Signal_Ionization Signal_Cleanup Improve Sample Cleanup CheckSignal->Signal_Cleanup Signal_MSMS Verify MS/MS Transitions CheckSignal->Signal_MSMS Fronting Fronting? Tailing->Fronting No TailingActions Check for: - Secondary Interactions - Column Contamination - Dead Volume Tailing->TailingActions Yes FrontingActions Check for: - Sample Overload - Solvent Mismatch Fronting->FrontingActions Yes

Caption: A logical flow diagram for troubleshooting common HPLC-MS/MS issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Methyl and Ethyl 3-Methylquinoxaline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 3-methylquinoxaline-2-carboxylate and its ethyl ester analog, Ethyl 3-methylquinoxaline-2-carboxylate. While direct comparative studies on these specific parent compounds are limited in publicly available research, this document synthesizes findings from studies on their closely related derivatives to offer insights into their potential therapeutic applications, focusing on antimicrobial and anticancer properties.

Introduction to Quinoxaline Scaffolds

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core quinoxaline structure, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for the development of novel therapeutic agents. Modifications to this core, such as the addition of methyl and ester groups at various positions, can significantly influence the bioactivity of the resulting compounds. This guide focuses on the comparison of derivatives of this compound and Ethyl 3-methylquinoxaline-2-carboxylate.

Comparative Bioactivity Data

While direct head-to-head studies on the parent methyl and ethyl esters are scarce, research on their derivatives provides valuable comparative insights. The following tables summarize the bioactivity of various derivatives of this compound and Ethyl 3-methylquinoxaline-2-carboxylate against different biological targets.

Table 1: Antimicrobial Activity of Quinoxaline-2-carboxylate Derivatives

Compound/DerivativeTarget OrganismBioactivity (MIC µg/mL)Reference
This compound Derivative 1Mycobacterium tuberculosis1.25[1]
This compound Derivative 2M. smegmatis0.5[1]
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxideM. tuberculosis1.25[2]
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxideM. smegmatis4[2]
Methyl ester of quinoxaline 1,4-di-N-oxide seriesM. tuberculosis H37Rv< 0.35[3]
Ethyl ester of quinoxaline 1,4-di-N-oxide seriesM. tuberculosis H37Rv< 0.35[3]

Table 2: Anticancer Activity of Quinoxaline-2-carboxylate Derivatives

Compound/DerivativeCell LineBioactivity (IC₅₀ µM)Reference
This compound Derivative 11eMCF-7 (Breast Cancer)3.4[1]
This compound Derivative 12kHepG2 (Liver Cancer)2.1[1]
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate 2aA549 (Lung Carcinoma)3.3[4]
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate 2dU87-MG (Glioblastoma)3.3[4]
Quinoxaline-based derivative IVPC-3 (Prostate Cancer)2.11[5]

Key Findings from Comparative Analysis

From the available data on their derivatives, it appears that both methyl and ethyl esters of 3-methylquinoxaline-2-carboxylic acid serve as valuable precursors for compounds with significant biological activity. In the context of antitubercular activity, studies on the 1,4-di-N-oxide derivatives suggest that the methyl and ethyl ester groups at the 3-position of the quinoxaline ring do not lead to significant differences in potency against Mycobacterium tuberculosis, with both series of compounds exhibiting high activity.[3]

In the realm of anticancer research, derivatives of both esters have shown promising cytotoxicity against a range of cancer cell lines. Notably, certain derivatives of this compound have demonstrated potent activity against breast and liver cancer cells.[1] Similarly, derivatives of Ethyl 3-methylquinoxaline-2-carboxylate have shown substantial antiproliferative effects against lung and brain cancer cell lines.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC of the compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8][9][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway Inhibition: The Role of VEGFR-2

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13][14][15][16]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR2 Inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Methyl & Ethyl Esters Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Enzyme_Assay Enzyme Inhibition Assays (e.g., VEGFR-2) Anticancer->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 3-Methylquinoxaline-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of methyl 3-methylquinoxaline-2-carboxylate derivatives and related quinoxaline compounds as potential anticancer agents. The following sections summarize key quantitative data from in vitro studies, detail the experimental protocols utilized, and present the limited available in vivo findings. This information is intended to facilitate an objective assessment of this class of compounds in drug discovery and development.

In Vitro Efficacy: Cytotoxic and Enzymatic Activities

This compound derivatives and analogous quinoxaline-based compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II (Topo II), leading to the induction of apoptosis.

Cytotoxic Activity Against Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives against several cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3-Methylquinoxalin-2(1H)-one Derivatives Sorafenib
11eMCF-7 (Breast)2.73.4
HepG2 (Liver)2.12.2
11gMCF-79.83.4
HepG27.32.2
3-Methylquinoxaline-2-thiol Derivatives Sorafenib
12eMCF-78.53.4
HepG26.42.2
12gMCF-77.93.4
HepG25.82.2
12kMCF-76.23.4
HepG24.12.2
Other Quinoxaline-Based Derivatives Doxorubicin
Compound IIIPC-3 (Prostate)4.11Not Specified
Compound IVPC-3 (Prostate)2.11Not Specified
HepG2 (Liver)>50Not Specified

Data sourced from multiple studies, please refer to the original publications for detailed compound structures.[1][2][3]

Enzymatic Inhibitory Activity

The inhibitory effects of these derivatives on key oncogenic enzymes are presented below.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (nM)
3-Methylquinoxalin-2(1H)-one Derivatives VEGFR-2 Sorafenib 3.07
11b5.4
11f3.9
11g2.9
3-Methylquinoxaline-2-thiol Derivatives VEGFR-2 Sorafenib 3.07
12e4.8
12f5.1
12g3.5
12k4.2
Other Quinoxaline-Based Derivatives Topo II Doxorubicin Not Specified
Compound III21.98
Compound IV7.529

Data sourced from multiple studies, please refer to the original publications for detailed compound structures.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these quinoxaline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, PC-3) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib, Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

VEGFR-2 Kinase Inhibition Assay
  • Assay Principle: The assay is typically performed using a commercially available VEGFR-2 kinase assay kit, which measures the amount of phosphorylated substrate by the kinase.

  • Reaction Mixture: The reaction is carried out in a kinase buffer containing VEGFR-2 enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the VEGFR-2 enzyme before the addition of ATP to initiate the kinase reaction.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based method where a decrease in light output corresponds to an increase in kinase inhibition.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves of the percentage of kinase inhibition versus the compound concentration.

Topoisomerase II Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the DNA relaxation activity of human Topoisomerase II.

  • Reaction: The reaction mixture contains supercoiled plasmid DNA, human Topoisomerase II enzyme, and the test compound at various concentrations in an assay buffer.

  • Incubation: The reaction is incubated at 37°C for a specified time, allowing the enzyme to relax the supercoiled DNA.

  • Electrophoresis: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Supercoiled and relaxed DNA will migrate at different rates.

  • Analysis: The inhibition of Topoisomerase II is determined by the reduction in the amount of relaxed DNA compared to the control.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, after which they are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, p53).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their evaluation.

apoptosis_pathway Compound Quinoxaline Derivative VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 TopoII Topo II Inhibition Compound->TopoII p53 p53 Upregulation Compound->p53 Bcl2 Bcl-2 Downregulation Compound->Bcl2 Casp8 Caspase-8 Activation TopoII->Casp8 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Enzyme Enzymatic Inhibition (VEGFR-2, Topo II) InVitro->Enzyme Mechanism Mechanism of Action (Western Blot, Cell Cycle) InVitro->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Toxicity Toxicity Studies InVivo->Toxicity Efficacy Antitumor Efficacy InVivo->Efficacy End Lead Optimization Efficacy->End

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3-methylquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of suitable analytical methods for the accurate quantification of Methyl 3-methylquinoxaline-2-carboxylate, a key intermediate in various synthetic processes. The focus is on providing researchers, scientists, and drug development professionals with the necessary details to select and implement a validated analytical method. The primary methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), reflecting the common analytical strategies for quinoxaline derivatives.

While specific validated methods for this compound are not extensively published, this guide outlines standard methodologies and presents expected performance data based on the analysis of structurally similar compounds. The techniques mentioned for the characterization of quinoxaline derivatives, such as HPLC and LC-MS, form the basis of the quantitative methods described herein.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance data for HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.999 > 0.999
Range 1 - 100 µg/mL 0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.0 - 101.0%
Precision (% RSD)
- Repeatability < 2.0% < 1.0%
- Intermediate Precision < 3.0% < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL ~0.03 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL ~0.1 ng/mL

Table 1: Comparative Validation Parameters for HPLC-UV and LC-MS/MS Methods.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in relatively clean sample matrices.

1. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Specificity: Inject a blank (methanol), a standard solution, and a sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level quantification.

1. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

    • Gradient elution may be required depending on the matrix.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Quantifier: [M+H]⁺ → Product ion 1

    • Qualifier: [M+H]⁺ → Product ion 2 (Note: The exact m/z values for precursor and product ions would need to be determined experimentally by infusing a standard solution of this compound).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 ng/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL), each containing the internal standard at a fixed concentration.

  • Sample Preparation: Perform a suitable extraction (e.g., protein precipitation for plasma samples, or simple dilution for cleaner samples) with a solvent containing the internal standard.

3. Validation Procedure:

  • The validation procedure follows the same principles as for HPLC-UV but with the use of an internal standard for quantification and adherence to bioanalytical method validation guidelines if applicable.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical relationships between key validation parameters.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_validation_params Validation Experiments cluster_reporting Reporting Phase start Define Analytical Method Requirements select_method Select Appropriate Analytical Technique (e.g., HPLC, LC-MS/MS) start->select_method develop_method Develop Initial Method Parameters select_method->develop_method prepare_protocol Prepare Validation Protocol develop_method->prepare_protocol perform_exp Perform Validation Experiments prepare_protocol->perform_exp specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data and Calculate Results perform_exp->analyze_data report Prepare Validation Report analyze_data->report end_node Validated Method Implementation report->end_node

Caption: Workflow for Analytical Method Validation.

G cluster_core Core Performance Characteristics cluster_limits Detection & Quantitation Limits cluster_reliability Reliability linearity Linearity accuracy Accuracy linearity->accuracy impacts precision Precision linearity->precision impacts loq Limit of Quantitation (LOQ) linearity->loq determines precision->accuracy influences lod Limit of Detection (LOD) loq->lod is higher than robustness Robustness robustness->accuracy challenges robustness->precision challenges specificity Specificity specificity->accuracy ensures specificity->precision ensures

Caption: Interrelationship of Analytical Method Validation Parameters.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comparative analysis of the cross-reactivity of antibodies developed for the detection of 3-methylquinoxaline-2-carboxylic acid (MQCA), a significant metabolite of the veterinary drug olaquindox. The data presented herein is crucial for the selection of appropriate antibodies for specific research and monitoring applications.

This publication details the cross-reactivity profiles of commercially available and researched antibodies against MQCA and a panel of structurally related quinoxaline derivatives. The objective is to furnish scientists with the necessary data to assess the suitability of these antibodies for their specific analytical needs, minimizing the risk of erroneous results due to off-target binding.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is a critical performance characteristic, particularly in immunoassays designed for the detection of small molecules like MQCA in complex matrices. Cross-reactivity with structurally similar compounds can lead to false-positive results or an overestimation of the analyte concentration. The following table summarizes the cross-reactivity data for a commercially available antibody, providing a quantitative comparison of its binding affinity to MQCA and other quinoxaline-based compounds.

CompoundStructureAntibody from Commercial ELISA KitBroad-Specificity Monoclonal AntibodyMonoclonal Antibody 5B10Monoclonal Antibody 8C9
3-Methylquinoxaline-2-carboxylic acid (MQCA) Structure of 3-Methylquinoxaline-2-carboxylic acid100% 100% 100% 100%
Quinoxaline-2-carboxylic acid (QCA)Structure of Quinoxaline-2-carboxylic acid<1.0%50%[1]No measurable cross-reactivityIgnorable cross-reactivity
N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamideStructure of N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide<1.0%Not ReportedNot ReportedNot Reported
OlaquindoxStructure of Olaquindox<1.0%Not ReportedNo measurable cross-reactivityIgnorable cross-reactivity
QuinacetoneStructure of Quinacetone<1.0%Not ReportedNot ReportedNot Reported
DesoxyquinocetonStructure of Desoxyquinoceton<1.0%Not ReportedNot ReportedNot Reported
MequindoxStructure of Mequindox<1.0%Not ReportedNot ReportedNot Reported

Data for the "Antibody from Commercial ELISA Kit" is sourced from the technical manual of the MQCA ELISA Kit by Assay Genie[2]. The cross-reactivity of the broad-specificity monoclonal antibody was calculated from the reported IC50 values of 4.8 ng/mL for MQCA and 9.6 ng/mL for QCA[1]. Information for monoclonal antibodies 5B10 and 8C9 is qualitative as reported in the literature, indicating no measurable or ignorable cross-reactivity with other tested antibiotics and structural analogs respectively.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (cELISA). The following is a detailed methodology for a typical indirect competitive ELISA (ic-ELISA) used to assess the cross-reactivity of anti-MQCA antibodies.

Indirect Competitive ELISA (ic-ELISA) Protocol for Cross-Reactivity Assessment

This protocol is adapted from the methodology provided in the technical manual for a commercial MQCA ELISA kit[2].

1. Reagent Preparation:

  • Coating Antigen: A conjugate of a hapten derivative of MQCA with a carrier protein (e.g., BSA or OVA) is diluted in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Antibody Solution: The anti-MQCA monoclonal antibody is diluted in an appropriate buffer (e.g., phosphate-buffered saline with Tween 20 and a blocking agent like BSA).

  • Standards and Test Compounds: Prepare a series of dilutions for MQCA (the target analyte) and each of the structurally related compounds to be tested for cross-reactivity.

  • Enzyme-Conjugated Secondary Antibody: An HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is diluted in antibody buffer.

  • Substrate Solution: A chromogenic substrate solution (e.g., TMB) is prepared according to the manufacturer's instructions.

  • Stop Solution: A solution to stop the enzymatic reaction (e.g., 2 M H₂SO₄).

  • Wash Buffer: PBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20).

2. Assay Procedure:

  • Coating: Add 100 µL of the diluted coating antigen to each well of a microtiter plate. Incubate for a specified time (e.g., 2 hours at 37°C or overnight at 4°C).

  • Washing: Aspirate the coating solution and wash the wells three times with wash buffer.

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C to block any non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the standard MQCA solution or the test compound solution to the respective wells. Immediately add 50 µL of the diluted anti-MQCA antibody solution to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity:

  • Plot a standard curve of absorbance versus the logarithm of the MQCA concentration.

  • Determine the 50% inhibition concentration (IC50) for MQCA and for each of the tested compounds.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of MQCA / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow and Cross-Reactivity Logic

To further clarify the experimental process and the principles of antibody specificity, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat Plate with MQCA-Protein Conjugate p2 Wash p1->p2 p3 Block Non-specific Binding Sites p2->p3 p4 Wash p3->p4 c1 Add MQCA Standard or Test Compound p4->c1 c2 Add Anti-MQCA Primary Antibody d1 Wash c2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: Workflow of the indirect competitive ELISA for determining antibody cross-reactivity.

cross_reactivity_logic cluster_high_specificity High Specificity Antibody cluster_low_specificity Low Specificity (High Cross-Reactivity) Antibody hs_ab Anti-MQCA Antibody hs_mqca MQCA hs_ab->hs_mqca Strong Binding hs_analog Structural Analog (e.g., QCA) hs_ab->hs_analog Weak or No Binding ls_ab Anti-MQCA Antibody ls_mqca MQCA ls_ab->ls_mqca Strong Binding ls_analog Structural Analog (e.g., QCA) ls_ab->ls_analog Significant Binding

Caption: Logical diagram illustrating high versus low antibody specificity and cross-reactivity.

References

"comparative study of different synthetic routes for quinoxaline-2-carboxylates"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their synthesis is a topic of significant interest in medicinal and materials chemistry. This guide provides a comparative analysis of three distinct synthetic routes to access these valuable molecules, complete with experimental data, detailed protocols, and a visual representation of the synthetic workflows.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)AdvantagesDisadvantages
Route 1: Classical Condensation o-Phenylenediamine, α-Ketoester (e.g., Ethyl Pyruvate)n-Butanol (solvent)Reflux, 1 hour76.44[1]Simple, well-established, readily available starting materials.May require elevated temperatures and longer reaction times for less reactive substrates.
Route 2: One-Pot Tandem Reaction o-Phenylenediamine, β-Ketoester (e.g., Ethyl Acetoacetate)Iodine (catalyst), DMSO (solvent and oxidant)Room Temperature, 12 hours80-90 (representative)One-pot procedure, mild reaction conditions.Yields can be variable depending on the substrate; the use of DMSO as an oxidant can complicate purification.
Route 3: Copper-Catalyzed Synthesis o-Phenylenediamine, Terminal Alkyne with Carboxylate groupCopper-Alumina (Cu-Al) catalyst, K₂CO₃ (base)60 °C, 10 hours~95 (representative)[2]High yields, catalyst can be recycled, environmentally benign.Requires synthesis of the catalyst and specialized alkyne starting materials.

Visualizing the Synthetic Pathways

The following diagram illustrates the general workflow for the synthesis of quinoxaline-2-carboxylates via the three distinct routes discussed in this guide.

G cluster_start Starting Materials cluster_route1 Route 1: Classical Condensation cluster_route2 Route 2: One-Pot Tandem Reaction cluster_route3 Route 3: Copper-Catalyzed Synthesis cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation n-Butanol, Reflux Iodine/DMSO Iodine/DMSO o-Phenylenediamine->Iodine/DMSO RT Cu-Al Catalyst Cu-Al Catalyst o-Phenylenediamine->Cu-Al Catalyst 60 °C, K₂CO₃ alpha-Ketoester alpha-Ketoester alpha-Ketoester->Condensation Quinoxaline-2-carboxylate Quinoxaline-2-carboxylate Condensation->Quinoxaline-2-carboxylate beta-Ketoester beta-Ketoester beta-Ketoester->Iodine/DMSO Iodine/DMSO->Quinoxaline-2-carboxylate Terminal Alkyne Ester Terminal Alkyne Ester Terminal Alkyne Ester->Cu-Al Catalyst Cu-Al Catalyst->Quinoxaline-2-carboxylate

Caption: Synthetic routes to quinoxaline-2-carboxylates.

Detailed Experimental Protocols

Route 1: Classical Condensation with an α-Ketoester

This traditional and widely used method involves the condensation of an o-phenylenediamine with an α-ketoester. The reaction is typically carried out in a suitable solvent under reflux conditions.

Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate

  • Materials: o-Phenylenediamine (20 g, 0.10 M), Ethyl pyruvate (22 g, 0.10 M), n-Butanol.

  • Procedure:

    • Dissolve o-phenylenediamine in n-butanol with warming.

    • Add a solution of ethyl pyruvate in n-butanol to the o-phenylenediamine solution with constant stirring.

    • Heat the reaction mixture under reflux for 1 hour.

    • Cool the reaction mixture to room temperature.

    • The product crystallizes out of the solution and is collected by filtration.

    • The crude product is purified by recrystallization from ethanol.

  • Yield: 76.44%[1].

Route 2: One-Pot Tandem Reaction with a β-Ketoester

This modern approach offers a one-pot synthesis of quinoxalines from o-phenylenediamines and β-ketoesters using an iodine catalyst and DMSO as both the solvent and oxidant. This method is advantageous due to its mild reaction conditions.

Representative Synthesis of an Ethyl Quinoxaline-2-carboxylate

  • Materials: o-Phenylenediamine (1 mmol), Ethyl acetoacetate (1 mmol), Iodine (0.25 mmol), DMSO (2 mL).

  • Procedure:

    • To a solution of o-phenylenediamine in DMSO, add ethyl acetoacetate and iodine.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Yield: Representative yields for this type of reaction are reported to be in the range of 80-90%.

Route 3: Copper-Catalyzed Oxidative Coupling

This method utilizes a heterogeneous copper-alumina catalyst for the oxidative coupling of o-phenylenediamines with terminal alkynes to afford quinoxaline derivatives. This approach is noted for its high yields and the recyclability of the catalyst.

Representative Synthesis of an Ethyl Quinoxaline-2-carboxylate

  • Materials: o-Phenylenediamine (1 mmol), Ethyl propiolate (1 mmol), Copper-Alumina (Cu-Al-2) catalyst, K₂CO₃ (base), Toluene (solvent).

  • Procedure:

    • Prepare the Cu-Al-2 catalyst by co-precipitation of copper and aluminum nitrates, followed by calcination.

    • In a reaction vessel, combine o-phenylenediamine, ethyl propiolate, Cu-Al-2 catalyst, and K₂CO₃ in toluene.

    • Heat the reaction mixture at 60 °C for 10 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture to recover the catalyst.

    • Wash the catalyst with toluene.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

  • Yield: This method has been reported to provide yields of up to 95% for quinoxaline derivatives[2].

Conclusion

The synthesis of quinoxaline-2-carboxylates can be achieved through various synthetic strategies, each with its own set of advantages and limitations. The classical condensation remains a straightforward and reliable method. The one-pot tandem reaction offers the convenience of a single-step procedure under mild conditions. The copper-catalyzed approach stands out for its high efficiency and the green aspect of a recyclable catalyst. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the importance of factors like reaction time, yield, and environmental impact. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their research.

References

A Comparative Guide to Heterocyclic Scaffolds in Drug Design: Methyl 3-methylquinoxaline-2-carboxylate and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents.[1][2] Their structural diversity and ability to interact with biological targets make them privileged structures in drug design. This guide provides a comparative analysis of Methyl 3-methylquinoxaline-2-carboxylate against other prominent heterocyclic scaffolds—benzimidazole, quinoline, and pyrimidine—offering insights for researchers, scientists, and drug development professionals.

This compound: A Profile

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities.[3][4][5][6] Derivatives of quinoxaline have demonstrated antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7][8] this compound, a specific derivative, serves as a key intermediate and a pharmacologically relevant molecule in its own right. It is a known metabolite of veterinary drugs like carbadox and olaquindox.[9][10]

Recent research has focused on designing 3-methylquinoxaline derivatives as potent anti-cancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[11][12]

Comparative Analysis of Heterocyclic Scaffolds

The selection of a core scaffold is a critical decision in drug design, influencing a molecule's pharmacological profile, ADME (absorption, distribution, metabolism, and excretion) properties, and potential for toxicity.[1] Below is a comparison of the quinoxaline scaffold with other vital heterocyclic systems.

Quinoxaline vs. Benzimidazole

Benzimidazole, consisting of a benzene ring fused to an imidazole ring, is another highly "privileged" scaffold in medicinal chemistry. Both quinoxaline and benzimidazole are bicyclic aromatic systems rich in nitrogen, capable of forming various non-covalent interactions with biological targets.

  • Structural Similarity and Divergence : Both scaffolds offer a rigid bicyclic core for building complex molecules. The arrangement of nitrogen atoms differs, which significantly impacts their electronic properties and hydrogen bonding capabilities.

  • Biological Activity Spectrum : Both classes of compounds exhibit a broad range of similar activities, including anticancer and antimicrobial effects.[13][14][15] The choice between them often depends on the specific therapeutic target and the desired structure-activity relationship (SAR). Hybrid molecules combining both quinoxaline and benzimidazole pharmacophores have been synthesized to explore synergistic effects.[13][16]

Quinoxaline vs. Quinoline

Quinoline, an isomer of quinoxaline where the nitrogen atom is in a different position, is also a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring.[17]

  • Electronic and Physicochemical Properties : The placement of the nitrogen atoms in quinoxaline (positions 1 and 4) versus quinoline (position 1) leads to different dipole moments and basicity, which can affect receptor binding and pharmacokinetic properties.[17]

  • Therapeutic Applications : While both are found in anticancer and antimicrobial agents, quinoline is famously the core of antimalarial drugs like chloroquine and quinine.[17] Quinoxaline derivatives, particularly 1,4-di-N-oxides, have a strong history as antibacterial agents.[7][18]

Quinoxaline vs. Pyrimidine

Pyrimidine is a monocyclic six-membered ring with two nitrogen atoms. It is a fundamental component of nucleic acids (cytosine, thymine, uracil) and several blockbuster drugs.

  • Structural Complexity : As a monocyclic scaffold, pyrimidine offers more flexibility for substitution and is generally smaller and less lipophilic than the bicyclic quinoxaline.

  • Drug Development Precedence : Pyrimidine is a ubiquitous scaffold in many approved drugs, including anticancer agents like 5-Fluorouracil and Imatinib. The fusion of pyrimidine and quinoxaline moieties into hybrid structures has been explored to create potent anticancer agents that target tubulin polymerization.[19]

Data Presentation: Comparison of Biological Activities

The following tables summarize the reported biological activities and quantitative data for representative compounds from each scaffold class.

Table 1: Overview of Biological Activities for Selected Heterocyclic Scaffolds

ScaffoldRepresentative Biological ActivitiesReferences
Quinoxaline Anticancer, Antibacterial, Antiviral, Antifungal, Anti-inflammatory, Antimalarial[3][4][5][6][7][8]
Benzimidazole Anticancer, Anthelmintic, Antiviral, Antihypertensive, Antifungal[13][15][20]
Quinoline Antimalarial, Anticancer, Antibacterial, Anti-inflammatory[13][17]
Pyrimidine Anticancer, Antiviral, Antibacterial, Antifungal, CNS activity[19][21][22]

Table 2: Comparative Cytotoxic Activity (IC₅₀) of Scaffold Derivatives Against Cancer Cell Lines

Compound/ScaffoldDerivativeTarget Cell LineIC₅₀ (µM)Reference
Quinoxaline 3-Methylquinoxalin-2(1H)-one deriv. (11e)MCF-7 (Breast)2.1[11]
Quinoxaline 3-Methylquinoxalin-2(1H)-one deriv. (11e)HepG-2 (Liver)3.5[11]
Quinoxaline Quinoxaline-based sulfonamideHCT-116 (Colon)2.5[23]
Benzimidazole Quinoline-benzimidazole hybrid (11h)Leukemia HL-60(TB)<0.01[13]
Pyrimidine Pyrimidine Dihydroquinoxalinone deriv.A375 (Melanoma)0.002 (2 nM)[19]

Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions can vary between studies. Data is presented for representative compounds to illustrate potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of these scaffolds.

Synthesis of this compound

A common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Protocol: Synthesis via Condensation

  • Reaction Setup : Dissolve the selected ortho-phenylenediamine and a 1,2-dicarbonyl compound (e.g., methyl 2-oxopropanoate) in a suitable solvent such as ethanol or acetic acid.

  • Condensation : The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the solvent is often removed under reduced pressure. The residue is then purified.

  • Purification : Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired quinoxaline derivative.

This is a generalized procedure. Specific catalysts, temperatures, and reaction times depend on the specific substrates used.[3][4][5]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., a quinoxaline derivative) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Live cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help to visualize complex relationships and processes in drug discovery.

VEGFR-2 Signaling Pathway

Many quinoxaline derivatives are designed as inhibitors of protein kinases like VEGFR-2. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS Ras VEGFR2->RAS Activates AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Quinoxaline Quinoxaline-based Inhibitor Quinoxaline->VEGFR2 Inhibits Phosphorylation

References

Benchmarking Anticancer Activity: A Comparative Analysis of Methyl 3-methylquinoxaline-2-carboxylate Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of derivatives of Methyl 3-methylquinoxaline-2-carboxylate against established inhibitors. The focus is on their efficacy in inhibiting cancer cell proliferation and the underlying mechanism of action, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct anticancer data on this compound is limited, extensive research on its closely related derivatives provides a strong foundation for assessing its potential.

Executive Summary

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting potency comparable to the established multi-kinase inhibitor, Sorafenib.[1][2] The primary mechanism of action for these quinoxaline-based compounds is the inhibition of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3] This guide presents a detailed comparison of the inhibitory activities, outlines the experimental protocols used for these assessments, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of the most potent this compound derivatives compared to the known inhibitor, Sorafenib. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

CompoundTarget/Cell LineIC50 (µM)Known InhibitorTarget/Cell LineIC50 (µM)
Compound 11e MCF-72.7Sorafenib MCF-73.4
HepG-22.1HepG-22.2
VEGFR-2Not specified in µMVEGFR-20.00307 (3.07 nM)
Compound 11g MCF-73.1
HepG-22.5
VEGFR-23.5
Compound 12e MCF-73.9
HepG-23.2
VEGFR-23.8
Compound 12g MCF-74.2
HepG-23.8
VEGFR-24.1
Compound 12k MCF-72.9
HepG-22.1
VEGFR-25.4

Note: Compounds 11e and 11g are 3-methylquinoxalin-2(1H)-one derivatives, while compounds 12e, 12g, and 12k are 3-methylquinoxaline-2-thiol derivatives. All are structurally similar to this compound.[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives, Sorafenib) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing VEGFR-2 enzyme, a substrate (e.g., Poly-Glu,Tyr 4:1), and ATP in a kinase buffer.[5]

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations. A "no inhibitor" control is also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 45 minutes).[5]

  • Signal Detection: A detection reagent, such as Kinase-Glo™ MAX, is added to the wells. This reagent measures the amount of ATP remaining in the solution, which is inversely proportional to the kinase activity.[5][6]

  • Luminescence Reading: The luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation1 Overnight Incubation cell_seeding->incubation1 add_compounds Add Test Compounds & Known Inhibitors incubation1->add_compounds incubation2 Incubate for 72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent incubation3->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for in vitro cytotoxicity screening.

VEGFR-2 Signaling Pathway

vegfr2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Comparative Cytotoxicity of Methyl 3-methylquinoxaline-2-carboxylate Derivatives Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of In Vitro Efficacy

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic effects of various derivatives of Methyl 3-methylquinoxaline-2-carboxylate against a range of cancer cell lines. The data presented herein is collated from multiple studies to offer a broader perspective on their potential as anticancer agents. While direct comparative data for the parent compound, this compound, is limited in the reviewed literature, the extensive research on its derivatives provides valuable insights into the structure-activity relationships and mechanisms of action of this class of compounds.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these assessments. The following table summarizes the reported IC50 values for various derivatives. It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 11eHepG-2Liver Carcinoma2.1[1][2]
MCF-7Breast Adenocarcinoma2.7[1]
Compound 11gHepG-2Liver Carcinoma-[1]
MCF-7Breast Adenocarcinoma-[1]
Compound 12eHepG-2Liver Carcinoma-[1]
MCF-7Breast Adenocarcinoma-[1]
Compound 12gHepG-2Liver Carcinoma-[1]
MCF-7Breast Adenocarcinoma-[1]
Compound 12kHepG-2Liver Carcinoma-[1]
MCF-7Breast Adenocarcinoma-[1]
Unspecified DerivativeHCT-116Colon Carcinoma2.5[3]
Quinoxaline Compound IVPC-3Prostate Cancer2.11[4]
HepG-2Liver Carcinoma-[4]
Quinoxaline Compound IIIPC-3Prostate Cancer4.11[4]
Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b)MCF7Breast Cancer0.01 - 0.06 µg/mL[5]
NCIH460Non-small cell Lung Cancer0.01 - 0.06 µg/mL[5]
SF-268CNS Cancer0.01 - 0.06 µg/mL[5]

Derivatives of this compound have also been tested on normal cell lines to assess their selectivity. For instance, compounds 11e and 12e showed significantly higher IC50 values of 15.0 µM and 16.7 µM, respectively, against primary rat hepatocytes, suggesting a degree of selectivity for cancer cells.[1] Similarly, certain tetrazolo[1,5-a]quinoxaline derivatives were found to be non-cytotoxic to normal WI 38 fibroblast cells.[5]

Experimental Protocols

The most commonly employed method to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Standard MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Several studies suggest that a key mechanism by which these quinoxaline derivatives exert their cytotoxic effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[1][2][6][7][8][9] Inhibition of VEGFR-2 can trigger a cascade of events leading to apoptosis, or programmed cell death.

signaling_pathway compound Methyl 3-methylquinoxaline-2- carboxylate Derivative vegfr2 VEGFR-2 compound->vegfr2 Inhibition pi3k PI3K vegfr2->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition bax Bax bcl2->bax Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unraveling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of Methyl 3-methylquinoxaline-2-carboxylate Through Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches to elucidate the mechanism of action (MoA) of Methyl 3-methylquinoxaline-2-carboxylate. By examining its potential activities alongside established alternative quinoxaline derivatives, this document outlines robust experimental strategies for target identification and validation.

This compound is a quinoxaline derivative, a class of heterocyclic compounds known for a wide range of biological activities. While this specific ester is recognized as a metabolite of the veterinary antibiotic olaquindox, its intrinsic pharmacological profile is an area of emerging interest. Studies on its corresponding carboxylic acid, 3-Methylquinoxaline-2-carboxylic acid (MQCA), have revealed cytotoxic and genotoxic effects, including the induction of DNA damage and S-phase cell cycle arrest in human hepatocyte cell lines[1][2]. This suggests a potential MoA centered on DNA replication or repair pathways.

This guide will explore genetic methodologies to test this hypothesis and compare the potential MoA of this compound with other quinoxaline derivatives that have well-defined mechanisms, such as DNA damaging agents and selective enzyme inhibitors.

Comparative Analysis of Quinoxaline Derivatives

To understand the potential MoA of this compound, it is valuable to compare it with other quinoxaline compounds for which the mechanisms have been investigated.

Compound/Derivative ClassProposed/Confirmed Mechanism of ActionTarget Pathway(s)Supporting Evidence
This compound (Hypothetical) DNA Damage and Cell Cycle ArrestDNA Replication Stress, S-Phase CheckpointCytotoxicity and genotoxicity data for the corresponding carboxylic acid (MQCA) showing S-phase arrest.[1][2]
Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives DNA Damaging AgentDNA Integrity and RepairWhole-genome sequencing of resistant M. smegmatis mutants revealed multiple single-nucleotide polymorphisms, indicative of a DNA-damaging MoA.[3]
3-Methylquinoxalin-2(1H)-one derivatives VEGFR-2 InhibitionAngiogenesis, Proliferation, SurvivalPotent in vitro inhibition of VEGFR-2 and cytotoxic effects against various cancer cell lines.[4][5]
Quinoxaline-based derivatives Topoisomerase II InhibitionDNA Replication and RepairIn vitro inhibitory effects against topoisomerase II and induction of apoptosis in cancer cells.

Genetic Approaches for Mechanism of Action Confirmation

Modern genetic techniques offer powerful, unbiased methods to identify the cellular targets of small molecules and confirm their MoA.

CRISPR-Cas9 Based Screens

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology can be employed in genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a compound. This provides strong evidence for the drug's target and pathway engagement.

G cluster_workflow CRISPR-Cas9 Knockout Screen Workflow pool Pool of cells with genome-wide sgRNA library treat Treat with Methyl 3-methylquinoxaline-2-carboxylate pool->treat select Select for resistant cells treat->select sequence Deep sequencing of sgRNA cassettes select->sequence analyze Identify enriched sgRNAs (potential drug targets) sequence->analyze

Caption: Workflow for a CRISPR-Cas9 knockout screen.

RNA Interference (RNAi) Screening

Similar to CRISPR screens, RNAi screens using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can systematically knock down gene expression to identify targets that modulate drug sensitivity.

Whole-Genome Sequencing of Resistant Mutants

This method involves generating spontaneous drug-resistant mutant cell lines and then sequencing their entire genomes to identify mutations responsible for the resistance phenotype. This is a powerful technique for identifying direct drug targets or key pathway components.

G cluster_workflow Resistant Mutant Sequencing Workflow culture Culture cells with increasing concentrations of the compound isolate Isolate resistant clones culture->isolate wgs Perform Whole-Genome Sequencing isolate->wgs compare Compare mutant genomes to wild-type wgs->compare identify Identify common mutations in target genes or pathways compare->identify

Caption: Workflow for identifying drug targets via resistant mutant sequencing.

Hypothetical Signaling Pathway for this compound

Based on the evidence of S-phase arrest and DNA damage from its carboxylic acid form, a plausible mechanism for this compound involves the induction of DNA replication stress, leading to the activation of the S-phase checkpoint and subsequent cell cycle arrest or apoptosis.

G compound This compound dna_damage DNA Replication Stress / Damage compound->dna_damage atr ATR Activation dna_damage->atr chk1 CHK1 Phosphorylation atr->chk1 cdc25a CDC25A Degradation chk1->cdc25a cdk2 CDK2/Cyclin E Inhibition cdc25a->cdk2 s_phase S-Phase Arrest cdk2->s_phase apoptosis Apoptosis s_phase->apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

CRISPR-Cas9 Loss-of-Function Screen
  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Initial Cell Harvest: Collect a baseline sample of cells for genomic DNA extraction.

  • Drug Treatment: Treat the remaining cell population with this compound at a concentration that results in approximately 50-70% inhibition of proliferation (IC50-IC70).

  • Cell Culture and Selection: Culture the cells for 14-21 days, maintaining the drug pressure.

  • Final Cell Harvest: Collect the surviving cell population and extract genomic DNA.

  • PCR and Sequencing: Amplify the sgRNA cassettes from the genomic DNA of both the initial and final cell populations and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the final cell population compared to the initial population. The genes targeted by these sgRNAs are candidate resistance genes and may represent the drug's direct target or be essential for its activity.

Whole-Genome Sequencing of Resistant Mutants
  • Generation of Resistant Clones: Culture cells in the presence of a low concentration of this compound. Gradually increase the drug concentration over several passages to select for resistant populations.

  • Isolation of Monoclonal Populations: Isolate single-cell clones from the resistant population using limiting dilution or single-cell sorting.

  • Confirmation of Resistance: Confirm the resistance of the isolated clones by determining their IC50 value for the compound and comparing it to the parental cell line.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant clones and the parental cell line.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing on a platform that provides high coverage (e.g., >30x).

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are present in the resistant clones but not in the parental line.

  • Target Identification: Identify genes with recurrent mutations across multiple independent resistant clones. These genes are strong candidates for being the drug's target or being involved in the resistance mechanism.

Conclusion

Confirming the mechanism of action of this compound requires a systematic and multi-faceted approach. The preliminary data from its carboxylic acid metabolite points towards a mechanism involving DNA damage and cell cycle control. The genetic strategies outlined in this guide, particularly CRISPR-Cas9 screens and whole-genome sequencing of resistant mutants, provide powerful and unbiased methods to definitively identify its molecular target and signaling pathway. By comparing its performance and mechanism with other well-characterized quinoxaline derivatives, researchers can gain a deeper understanding of its therapeutic potential and pave the way for future drug development.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-methylquinoxaline-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the disposal of Methyl 3-methylquinoxaline-2-carboxylate, a compound used in various research applications.

Hazard Profile and Safety Summary

Understanding the hazard profile of the parent compound, 3-Methyl-quinoxaline-2-carboxylic acid, is crucial for safe handling during the disposal process. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]
Skin IrritationH315: Causes skin irritation[2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[2]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[2]
Specific target organ toxicityH335: May cause respiratory irritation[1][2]

Procedural Steps for Disposal

The disposal of this compound should be approached systematically to ensure safety and compliance with regulations. The general procedure involves segregating the waste, using appropriate personal protective equipment (PPE), and arranging for disposal through a licensed facility.

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[3]

Disposal of Unused Product and Contaminated Materials:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containment:

    • For liquid waste, use a dedicated, labeled, and sealed container.

    • For solid waste or materials contaminated with the compound (e.g., absorbent pads, gloves), collect them in a suitable, closed container.[4]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a well-ventilated, designated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through an approved and licensed waste disposal company. Do not dispose of this chemical with household garbage or pour it down the drain.[1][3]

Spill Management:

In the event of a spill, follow these steps:

  • Ventilation: Ensure the area is well-ventilated.[4]

  • Containment: Prevent the spill from spreading.

  • Absorption: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[4]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as chemical waste, following the procedures outlined above.[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type liquid_waste Liquid Waste assess_waste->liquid_waste Unused Product solid_waste Solid Waste / Contaminated Material assess_waste->solid_waste Contaminated PPE, Empty Containers spill Accidental Spill assess_waste->spill Spillage contain_liquid Transfer to a Labeled, Sealed Waste Container liquid_waste->contain_liquid contain_solid Collect in a Labeled, Closed Container solid_waste->contain_solid absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb_spill ppe->assess_waste store Store in a Designated, Well-Ventilated Area contain_liquid->store contain_solid->store collect_spill Collect Absorbed Material into a Labeled Container absorb_spill->collect_spill collect_spill->store pro_disposal Arrange for Professional Disposal via a Licensed Facility store->pro_disposal end End pro_disposal->end

Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Methyl 3-methylquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-methylquinoxaline-2-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar quinoxaline derivatives, this compound should be treated as potentially harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3][4][5]

Engineering Controls: Always handle this compound in a well-ventilated area.[1][3][4][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE) Summary:

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double gloving with a heavier-duty glove over a lighter one. Recommended materials include Viton™ or Butyl rubber for the outer glove, and nitrile for the inner glove.Quinoxaline derivatives are aromatic heterocyclic compounds. Nitrile gloves alone may offer limited protection against aromatic compounds, especially with prolonged contact.[1] Viton™ and Butyl rubber offer superior resistance to a broader range of chemicals, including aromatic hydrocarbons.[2][3]
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][5]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants. Shoes must fully cover the feet.To protect the skin from contact with the chemical.[1][2]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are not sufficient or when handling the powder outside of a fume hood. A half-face or full-face respirator with a combination of P100 particulate filters and organic vapor cartridges is recommended.To prevent inhalation of the powder or any potential vapors, which can cause respiratory irritation.[1][5]

Detailed Operational Plan for Handling

Step 1: Pre-Handling Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a designated waste container ready for contaminated materials.

Step 2: Handling the Compound

  • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

  • Use a spatula or other appropriate tool for transfers to minimize the generation of dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container of this compound tightly closed when not in use.[1][3]

Step 3: Post-Handling Procedures

  • Thoroughly clean the work area after handling is complete.

  • Decontaminate any equipment that has come into contact with the compound.

  • Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use PPE in the designated waste stream.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][2][3]

Emergency and First Aid Protocols

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container. This includes any grossly contaminated items like weigh boats or paper.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed bag or container for hazardous waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of a mixture, including solvents.

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 3: Final Disposal

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3]

  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow Visualization

The following diagram illustrates the key decision points and steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep 1. Assess Hazards & Don PPE eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls handle 3. Handle Compound in Fume Hood eng_controls->handle cleanup 4. Clean Work Area & Decontaminate Equipment handle->cleanup segregate 5. Segregate Waste (Solid, Liquid, PPE) cleanup->segregate label_store 6. Label & Store Waste segregate->label_store dispose 7. Dispose via EHS label_store->dispose

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.